molecular formula C7H6F3NOS B226609 2-Amino-4-((trifluoromethyl)thio)phenol CAS No. 228401-48-7

2-Amino-4-((trifluoromethyl)thio)phenol

Cat. No.: B226609
CAS No.: 228401-48-7
M. Wt: 209.19 g/mol
InChI Key: DJYRPQFDXPTWKU-UHFFFAOYSA-N
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Description

2-Amino-4-((trifluoromethyl)thio)phenol is a chemical compound of significant interest in advanced organic synthesis and pharmaceutical research. It serves as a versatile building block, particularly in the construction of heterocyclic scaffolds such as benzothiazoles. These structures are frequently explored in medicinal chemistry for their diverse biological activities. The presence of both the aminophenol and the trifluoromethylthio ether group makes this compound a valuable intermediate for the development of novel pharmacologically active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to handle this material with care. Researchers should consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

IUPAC Name

2-amino-4-(trifluoromethylsulfanyl)phenol
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InChI

InChI=1S/C7H6F3NOS/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYRPQFDXPTWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277782
Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
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Molecular Weight

209.19 g/mol
Source PubChem
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CAS No.

228401-48-7
Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
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Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
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Record name 2-Amino-4-[(trifluoromethyl)thio]phenol
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Foundational & Exploratory

Strategic Fluorination: The Technical Guide to 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Lipophilic" Scaffold

In the landscape of modern medicinal chemistry, the 2-Amino-4-((trifluoromethyl)thio)phenol (CAS: 228401-48-7) structure represents a critical "privileged scaffold." It serves as the primary gateway to 6-((trifluoromethyl)thio)benzoxazoles , a class of heterocycles increasingly utilized to modulate lipophilicity and metabolic stability in drug candidates.

This guide moves beyond basic catalog data to provide a rigorous analysis of the molecule's synthesis, reactivity, and application. We focus specifically on the trifluoromethylthio (-SCF₃) group—a moiety with a Hansch


 parameter of 1.44, significantly higher than its oxygenated counterpart (-OCF₃, 

= 1.04) or the trifluoromethyl group (-CF₃,

= 0.88). This "super-lipophilicity," combined with high electronegativity (

= 0.50), makes this aminophenol a potent tool for enhancing membrane permeability in CNS-targeted therapeutics and agrochemicals.

Part 1: Structural Analysis & Physicochemical Properties

The molecule comprises a phenol core functionalized with an amino group at the ortho position and a trifluoromethylthio group at the para position. This specific arrangement dictates its chemical behavior.

The Ortho-Aminophenol Motif (The "Warhead")

The 1,2-relationship between the hydroxyl (-OH) and amino (-NH₂) groups creates a bidentate nucleophilic site.

  • Reactivity: It readily undergoes condensation with carboxylic acids, aldehydes, or orthoesters to form benzoxazoles .

  • Chelation: It can act as an N,O-ligand for transition metals, facilitating catalyzed transformations.

The Trifluoromethylthio Group (The "Payload")

Located para to the hydroxyl group, the -SCF₃ moiety exerts a strong electron-withdrawing effect, increasing the acidity of the phenol.

  • Metabolic Shield: The C-F bonds are short and strong (approx. 110 kcal/mol), rendering the 4-position resistant to oxidative metabolism (e.g., CYP450 hydroxylation).

  • Lipophilicity: The bulky sulfur atom and three fluorine atoms create a hydrophobic "grease ball" effect, crucial for penetrating the blood-brain barrier (BBB).

Table 1: Comparative Physicochemical Metrics
Property-SCF₃ (This Molecule)-OCF₃ (Analog)-CF₃ (Analog)Impact on Drug Design
Hansch

(Lipophilicity)
1.44 1.040.88Superior membrane permeability.
Hammett

(Electronic)
0.50 0.350.54Strong electron-withdrawing; deactivates ring.
Field Effect (

)
0.36 0.380.38Inductive withdrawal.
Resonance Effect (

)
0.14 -0.030.16S-atom allows mild resonance donation/withdrawal balance.

Part 2: Synthetic Methodologies

We present two distinct routes: the Classical Scalable Route (preferred for multi-gram synthesis) and the Modern Photoredox Route (preferred for late-stage functionalization).

Route A: The Nitration-Reduction Sequence (Scalable)

This is the industry-standard approach, utilizing the strong ortho-directing effect of the hydroxyl group to install the nitrogen.

Step 1: Regioselective Nitration

  • Precursor: 4-((trifluoromethyl)thio)phenol.[1][2][3][4][5]

  • Reagents: Dilute HNO₃ (65%), solvent-free or in AcOH.

  • Mechanism: The -OH group activates the ortho positions. The -SCF₃ group deactivates the ring but directs meta (which reinforces the ortho-to-OH position).

  • Outcome: Exclusive formation of 2-nitro-4-((trifluoromethyl)thio)phenol.[2]

Step 2: Chemoselective Reduction

  • Reagents: H₂ (balloon or 50 psi), Pd/C (5-10% loading), MeOH/EtOH.

  • Critical Control: Avoid hydrogenolysis of the C-S bond. The C-S bond in Ar-SCF₃ is relatively stable, but high pressures (>100 psi) or prolonged reaction times can lead to desulfurization.

Experimental Protocol (Self-Validating)
  • Nitration: To a stirred flask of 4-((trifluoromethyl)thio)phenol (10 mmol) at 0°C, add HNO₃ (1.1 equiv, 65%) dropwise over 30 mins. Allow to warm to RT. Monitor via TLC (Product is more polar/yellow). Quench with ice water. Filter the yellow solid (Yield: ~85-90%).

  • Reduction: Dissolve the nitro intermediate (5 mmol) in MeOH (20 mL). Add 10% Pd/C (10 wt%). Purge with Argon, then H₂. Stir at RT for 4 hours.

  • Validation: Filter through Celite. Evaporate solvent.[6]

    • Success Marker: Disappearance of yellow color (nitro) to off-white/grey solid (amine).

    • NMR Check: Look for broad singlet (NH₂) around 4.5–5.0 ppm.

Route B: Direct C-H Thiolation (Modern)

For installing the -SCF₃ group onto an existing aminophenol scaffold.

  • Reagents: 2-Aminophenol + PhSO₂NSCF₃ (electrophilic source).

  • Catalyst: fac-Ir(ppy)₃ (Photoredox).[5]

  • Light Source: Blue LEDs (450 nm).

  • Note: This method avoids handling free HNO₃ but requires expensive catalysts.

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the scalable synthesis (Route A) and the downstream cyclization to benzoxazoles.

SynthesisWorkflow Start 4-((Trifluoromethyl)thio)phenol (Starting Material) Step1 Nitration (HNO3, 0°C) Start->Step1 Electrophilic Subst. Inter 2-Nitro-4-((trifluoromethyl)thio)phenol (Intermediate) Step1->Inter Regioselective (Ortho) Step2 Reduction (H2, Pd/C) Inter->Step2 Hydrogenation Product This compound (Target Scaffold) Step2->Product Yield >80% Cyclization Cyclization (R-CHO / Acid) Product->Cyclization Condensation Benzoxazole 6-((Trifluoromethyl)thio)benzoxazole (Drug Core) Cyclization->Benzoxazole -H2O

Figure 1: Synthetic workflow from phenol precursor to benzoxazole pharmacophore via regioselective nitration and reduction.

Part 4: Applications in Drug Design (Benzoxazole Synthesis)

The primary utility of this compound is the synthesis of 6-substituted benzoxazoles . These heterocycles are bioisosteres of indole and purine bases, widely used in kinase inhibitors and ion channel modulators.

Protocol: Condensation with Carboxylic Acids

To generate a library of 2-substituted-6-((trifluoromethyl)thio)benzoxazoles:

  • Mix: Target Aminophenol (1.0 equiv) + Carboxylic Acid (R-COOH, 1.0 equiv).

  • Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).

  • Conditions: Heat to 100–120°C for 4–6 hours.

  • Mechanism:

    • Step A: Amide formation (N-acylation).

    • Step B: Intramolecular attack of the phenol oxygen on the amide carbonyl.

    • Step C: Dehydration (aromatization) to form the oxazole ring.

Data: Impact on Biological Activity

In comparative studies of Riluzole analogs (neuroprotective agents), replacing the -OCF₃ group with -SCF₃ often results in:

  • Increased LogP: +0.4 to +0.6 units.

  • Half-life (

    
    ):  Extended due to resistance to para-hydroxylation.
    

Part 5: Safety & Handling (GHS Standards)

While valuable, this compound and its precursors possess specific hazards.

Hazard ClassStatementHandling Protocol
Acute Toxicity H301/H311: Toxic if swallowed or in contact with skin.[1]Double-glove (Nitrile).[7] Work in fume hood.
Irritation H315/H319: Causes skin and serious eye irritation.[1]Wear safety goggles and face shield during nitration steps.
Reactivity Incompatible with strong oxidizing agents.Store under inert gas (Argon) at 2-8°C.

Waste Disposal: All sulfur-containing waste must be segregated from general organic waste to prevent foul odor release and treated with bleach (hypochlorite) before disposal if mandated by local EHS protocols.

References

  • Synthesis & Nitration: Togni, A., et al. (2015). "Acid-promoted direct electrophilic trifluoromethylthiolation of phenols." Organic & Biomolecular Chemistry.

  • Photoredox Methods: Glorius, F., et al. (2022). "Visible-light-promoted S-trifluoromethylation of thiophenols." Journal of Organic Chemistry.

  • Physicochemical Properties: Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." ACS Professional Reference Book. (Referenced for values).
  • Compound Data: PubChem CID 136653 (4-(Trifluoromethyl)thiophenol).

  • Benzoxazole Applications: BenchChem Technical Data, "this compound Applications."

Sources

Reactivity of the hydroxyl group in 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: Reactivity of the Hydroxyl Group in 2-Amino-4-((trifluoromethyl)thio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Electronic Dichotomy

This compound is a highly functionalized aromatic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique interplay of its three distinct functional groups: a nucleophilic amino (-NH₂) group, an acidic hydroxyl (-OH) group, and a strongly electron-withdrawing trifluoromethylthio (-SCF₃) group.[1][2] The trifluoromethylthio moiety, in particular, is valued for its ability to enhance properties like lipophilicity and metabolic stability in pharmaceutical candidates.[2][3] This guide focuses specifically on the reactivity of the hydroxyl group, a primary site for molecular elaboration, which is profoundly influenced by the electronic push-pull nature of the adjacent amino and trifluoromethylthio substituents.[1] Understanding and controlling the reactivity of this hydroxyl group is paramount for the successful synthesis of novel derivatives.

The Electronic and Steric Landscape

The reactivity of the hydroxyl group in this compound is not straightforward. It is governed by a delicate balance of competing electronic and steric effects from the ortho-amino group and the para-trifluoromethylthio group.

  • Ortho-Amino (-NH₂) Group: This group exerts a strong +R (resonance donating) and a moderate -I (inductive withdrawing) effect. Its primary influence is the donation of its lone pair of electrons into the aromatic ring, increasing the electron density at the ortho and para positions. This effect enhances the nucleophilicity of the phenoxide anion once formed. Furthermore, the ortho-positioning allows for potential intramolecular hydrogen bonding between the -NH₂ and -OH groups, which can influence the hydroxyl proton's acidity.

  • Para-Trifluoromethylthio (-SCF₃) Group: This is a potent electron-withdrawing group, characterized by a strong -I effect (due to the highly electronegative fluorine atoms) and a moderate -R effect (due to the sulfur atom's ability to accept electron density into its d-orbitals).[4] Its presence significantly decreases the electron density of the aromatic ring, making the hydroxyl group more acidic and the corresponding phenoxide less nucleophilic.[1]

This electronic tug-of-war is central to the molecule's chemistry. The amino group enriches the ring, while the trifluoromethylthio group impoverishes it, creating a unique reactivity profile.

Caption: Electronic influences on the phenolic hydroxyl group.

Acidity and pKa Considerations

The acidity of the hydroxyl group is significantly enhanced compared to phenol (pKa ≈ 10) due to the strong electron-withdrawing nature of the para-SCF₃ group. For comparison, the predicted pKa of 4-(trifluoromethylthio)phenol is approximately 8.53.[5][6] While the ortho-amino group is electron-donating by resonance, its inductive withdrawal and potential disruption of solvation may not fully counteract the acidifying effect of the -SCF₃ group.

CompoundpKa (approximate)Key Influence
Phenol10.0Baseline
4-Nitrophenol7.1Strong -R/-I group
4-((Trifluoromethyl)thio)phenol8.53 (Predicted)[5][6]Strong -I/-R group
This compound Est. 8.5 - 9.5Opposing -NH₂ (+R) and -SCF₃ (-I, -R) effects

Table 1: Estimated pKa values and influencing factors.

This enhanced acidity means that relatively mild bases (e.g., K₂CO₃, Cs₂CO₃) can be sufficient for deprotonation, facilitating reactions at the hydroxyl position.

Key Reactions of the Hydroxyl Group

The primary reactions involving the hydroxyl group are O-alkylation and O-acylation, which proceed via the corresponding phenoxide intermediate.

O-Alkylation and O-Arylation (Williamson Ether Synthesis)

The synthesis of ethers from the hydroxyl group is a common transformation. The reaction involves deprotonation of the phenol to form the more nucleophilic phenoxide, which then attacks an alkyl or aryl halide (or equivalent electrophile).

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) is often sufficient due to the phenol's enhanced acidity. Using an excessively strong base (e.g., NaH) could lead to competitive deprotonation of the amino group or other side reactions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base without solvating the phenoxide anion, thus maximizing its nucleophilicity.

  • Electrophile: Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are excellent electrophiles for this reaction. Secondary halides may give lower yields due to competing elimination reactions.[7]

Detailed Experimental Protocol: O-Benzylation

This protocol describes a representative O-alkylation using benzyl bromide.

  • Preparation: To a solution of this compound (1.0 eq) in dry acetonitrile (0.1 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, filter the solid salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired O-benzyl ether.

Caption: General workflow for O-alkylation.

O-Acylation (Ester Synthesis)

Esterification of the hydroxyl group can be achieved using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and often provide good yields. Acetic anhydride is a common and less expensive alternative for acetylation.

  • Base: A tertiary amine base like triethylamine (NEt₃) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

The Selectivity Challenge: O- vs. N-Functionalization

A significant challenge in the chemistry of this compound is the competing nucleophilicity of the amino and hydroxyl groups.[1] The amino group is a potent nucleophile and can readily react with electrophiles intended for the hydroxyl group, leading to mixtures of N-alkylated, O-alkylated, and sometimes N,O-dialkylated products.[1][8]

Achieving selective O-functionalization requires careful tuning of reaction conditions or the use of protecting group strategies.[7][9]

  • Under Basic Conditions (e.g., Williamson Ether Synthesis): The phenoxide is a much stronger nucleophile than the neutral amino group. Therefore, using a base to deprotonate the phenol selectively favors O-alkylation.

  • Under Neutral or Acidic Conditions: The amino group's lone pair is more available than the hydroxyl group's, favoring N-acylation or N-alkylation. For instance, direct acetylation with acetic anhydride often leads to selective N-acetylation.[10][11]

  • Protecting Group Strategy: For unequivocal O-selectivity, the amino group can be protected. For example, the amino group can be condensed with benzaldehyde to form a Schiff base (imine).[7][9] This protected intermediate can then be subjected to O-alkylation. Subsequent acidic hydrolysis removes the protecting group, revealing the free amine and yielding the desired O-alkylated product.[7][8]

Selectivity_Challenge cluster_paths Reaction Pathways Substrate This compound Path_O O-Functionalization (Phenoxide Route) Substrate->Path_O + Base - H⁺ Path_N N-Functionalization (Neutral Amine Route) Substrate->Path_N Neutral/Acidic Electrophile Electrophile (E⁺) Electrophile->Path_O Electrophile->Path_N

Sources

A Technical Guide to the Synthetic Landscape and Therapeutic Potential of 2-Amino-4-((trifluoromethyl)thio)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic derivatization potential of 2-Amino-4-((trifluoromethyl)thio)phenol, a versatile scaffold with significant promise in medicinal chemistry and drug discovery. The strategic positioning of its amino, hydroxyl, and trifluoromethylthio functionalities offers a rich platform for the generation of a diverse array of molecular architectures, particularly heterocyclic systems of established pharmacological importance. This document will elucidate the key reactive sites of the core molecule, detail established and potential synthetic pathways for its derivatization, and discuss the prospective biological applications of the resulting compounds, with a focus on their potential as kinase and angiogenesis inhibitors. The content herein is intended for researchers, scientists, and professionals in the field of drug development, providing both a theoretical framework and practical insights into the exploration of this promising chemical entity.

Introduction: The Strategic Importance of the this compound Scaffold

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Central to this endeavor is the identification and exploitation of molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity. This compound emerges as a molecule of significant interest in this context.[1][2] Its structure is characterized by three key functional groups: a nucleophilic aromatic amino group, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethylthio (-SCF3) moiety.

The trifluoromethylthio group is of particular note, as its incorporation into bioactive molecules has been shown to enhance metabolic stability, lipophilicity, and cell membrane permeability, thereby improving pharmacokinetic profiles. The strategic ortho and para relationship of the amino and hydroxyl groups, respectively, to the trifluoromethylthio substituent creates a unique electronic environment that influences the reactivity of the entire molecule. Furthermore, the juxtaposition of the amino and hydroxyl groups provides a convergent platform for the synthesis of a variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[2] This guide will systematically explore the derivatization potential of this scaffold, categorized by the primary reactive centers.

Derivatization Strategies Targeting the Amino and Hydroxyl Groups: A Gateway to Heterocyclic Systems

The proximate amino and hydroxyl groups of this compound are the primary sites for a multitude of chemical transformations, most notably cyclization reactions to form fused heterocyclic systems. These derivatives are of immense interest due to their prevalence in a wide range of biologically active compounds.

Synthesis of Benzoxazole Derivatives

The reaction of o-aminophenols with various carbonyl-containing compounds is a well-established route to benzoxazoles, a class of heterocycles with demonstrated anticancer, antimicrobial, and antiviral activities.

2.1.1. Reaction with Carboxylic Acids and Their Derivatives:

A common and direct method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions. Polyphosphoric acid (PPA) is a frequently employed reagent for this transformation, acting as both a catalyst and a solvent.

Alternatively, more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides can be used under milder conditions. The reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzoxazoles from this compound and Carboxylic Acids

  • To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., xylenes or dichlorobenzene), add the desired carboxylic acid (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., molecular sieves).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-6-((trifluoromethyl)thio)benzoxazole.

2.1.2. Reaction with Aldehydes:

The condensation of o-aminophenols with aldehydes, followed by oxidative cyclization, provides another efficient route to 2-substituted benzoxazoles. A variety of oxidizing agents can be employed, including molecular oxygen, iodine, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

benzoxazole_synthesis reactant1 This compound intermediate Schiff Base Intermediate reactant1->intermediate + reactant2 R-CHO (Aldehyde) reactant2->intermediate product 2-R-6-((trifluoromethyl)thio)benzoxazole intermediate->product Oxidative Cyclization [O]

Caption: Synthesis of Benzoxazoles from this compound.

Synthesis of Benzothiazole Derivatives

Given the presence of the thiophenol-like trifluoromethylthio group and the amino group in an ortho-like arrangement (considering the sulfur atom), this compound is an excellent precursor for the synthesis of benzothiazoles. These heterocycles are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.

The most common method for benzothiazole synthesis is the condensation of a 2-aminothiophenol with an aldehyde.[3] The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the benzothiazole.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzothiazoles from this compound and Aldehydes

  • Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • For oxidative cyclization, an oxidizing agent such as air, iodine, or potassium ferricyanide can be used. In some cases, the reaction proceeds in the presence of air as the oxidant.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted-6-((trifluoromethyl)thio)benzothiazole.

Reactant 1Reactant 2Product HeterocycleKey Reaction Type
This compoundCarboxylic Acid/Acyl ChlorideBenzoxazoleCondensation/Dehydration
This compoundAldehydeBenzoxazoleCondensation/Oxidative Cyclization
This compoundAldehydeBenzothiazoleCondensation/Oxidative Cyclization
Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of tricyclic heterocyclic compounds with a core structure consisting of a thiazine ring fused to two benzene rings. They are well-known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[4] The synthesis of phenothiazines often involves the reaction of a 2-aminothiophenol derivative with a suitable coupling partner, such as a catechol or a quinone, followed by cyclization.

A notable synthetic route involves the reaction of a 2-aminothiophenol with a cyclohexanone derivative, which, through a series of condensation and oxidation steps, leads to the formation of the phenothiazine core.

phenothiazine_synthesis reactant1 This compound intermediate Enamine Intermediate reactant1->intermediate + reactant2 Substituted Cyclohexanone reactant2->intermediate product Trifluoromethylthio-substituted Phenothiazine intermediate->product Oxidative Cyclization

Caption: Synthesis of Phenothiazines.

Derivatization at the Amino and Hydroxyl Functions: Acyclic Modifications

Beyond cyclization reactions, the amino and hydroxyl groups of this compound are amenable to a range of acyclic modifications, including acylation, alkylation, and sulfonylation. These transformations can significantly alter the physicochemical properties and biological activity of the parent molecule.

N-Acylation and N-Alkylation

The amino group, being a potent nucleophile, readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, N-alkylation can be achieved using alkyl halides, although care must be taken to control the degree of alkylation. These modifications can modulate the electronic properties of the aromatic ring and introduce new pharmacophoric elements.

O-Alkylation and O-Acylation

The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to form esters. O-alkylation is typically performed under basic conditions to generate the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. O-acylation can be achieved using acylating agents in the presence of a base or an acid catalyst.

Sulfonamide Formation

A particularly important class of derivatives are the sulfonamides, formed by the reaction of the amino group with a sulfonyl chloride. A study by a research group at Shandong University has highlighted the potential of 4-amino-2-(thio)phenol derivatives bearing a sulfonamide moiety as potent inhibitors of protein kinases and angiogenesis.[1] In their work, several compounds demonstrated significant inhibitory activity against protein kinase B (AKT) and ABL tyrosine kinase.[1] One of the lead compounds, 5i , exhibited IC50 values of 1.26 µM and 1.50 µM against AKT and ABL, respectively, and showed competitive in vitro antiangiogenic activity.[1] This underscores the therapeutic potential of sulfonamide derivatives of the this compound scaffold in the development of novel anticancer agents.[1]

Derivative TypeReagentFunctional Group ModifiedPotential Application
AmideAcyl Chloride/AnhydrideAminoModulation of biological activity
EtherAlkyl HalideHydroxylImprovement of pharmacokinetic properties
SulfonamideSulfonyl ChlorideAminoProtein Kinase Inhibition, Antiangiogenic

Reactions Involving the Aromatic Ring

While the amino and hydroxyl groups are the most reactive sites for many transformations, the aromatic ring itself can participate in certain reactions, such as electrophilic aromatic substitution. However, the existing substituents will direct the regioselectivity of such reactions. The amino and hydroxyl groups are activating and ortho-, para-directing, while the trifluoromethylthio group is deactivating and meta-directing. The interplay of these electronic effects will determine the outcome of electrophilic substitution reactions.

Prospective Biological Applications and Future Directions

The derivatives of this compound represent a promising area for drug discovery and development. The heterocyclic derivatives, such as the benzoxazoles, benzothiazoles, and phenothiazines, have a well-documented history of diverse pharmacological activities. The incorporation of the trifluoromethylthio group is anticipated to enhance the potency and pharmacokinetic profiles of these established pharmacophores.

The work on sulfonamide derivatives as protein kinase and angiogenesis inhibitors provides a clear and compelling direction for future research.[1] Further exploration of the structure-activity relationships (SAR) of these compounds could lead to the identification of even more potent and selective inhibitors. The development of derivatives targeting other kinases implicated in cancer and other diseases is also a promising avenue.

Furthermore, the versatile reactivity of the this compound scaffold makes it an ideal starting material for the construction of compound libraries for high-throughput screening against a wide range of biological targets.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups and the presence of the advantageous trifluoromethylthio moiety provide a robust platform for the synthesis of a wide array of derivatives. The potential to readily access important heterocyclic systems and other functionally diverse molecules, coupled with the demonstrated biological activity of its sulfonamide derivatives, positions this scaffold as a key area for future research and development in the quest for novel therapeutic agents.

References

  • Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). European Journal of Medicinal Chemistry. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (2021). Journal of Pharmaceutical Research International. [Link]

  • Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). National Institutes of Health. [Link]

  • (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2015). ResearchGate. [Link]

Sources

Solubility of 2-Amino-4-((trifluoromethyl)thio)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Amino-4-((trifluoromethyl)thio)phenol

Executive Summary

This compound (CAS: 228401-48-7) is a critical fluorinated building block, primarily utilized in the synthesis of bioactive heterocycles such as benzothiazoles and benzoxazoles.[1] Its utility in medicinal chemistry stems from the trifluoromethylthio (-SCF₃) moiety, which imparts high lipophilicity (Hansch


) and metabolic stability compared to non-fluorinated analogs.[1]

This guide addresses a common bottleneck in the utilization of this compound: solubility optimization . Unlike simple aminophenols, the presence of the -SCF₃ group alters the solvation thermodynamics, necessitating a tailored approach to solvent selection for synthesis, purification, and formulation.[1] This document provides a solubility profile derived from structural analysis and field data, alongside a self-validating protocol for precise solubility determination.

Physicochemical Context & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the competition between its polar and lipophilic domains.[1]

  • The Polar Core (Hydrophilic): The ortho-aminophenol motif is capable of bidirectional hydrogen bonding.[1] The hydroxyl (-OH) acts as a donor/acceptor, while the amine (-NH₂) acts primarily as a donor.[1] This favors solubility in polar protic solvents (e.g., Methanol, Ethanol).[1]

  • The Fluorinated Tail (Lipophilic): The -SCF₃ group is highly lipophilic and electron-withdrawing.[1] It disrupts the crystal lattice energy but also reduces affinity for water compared to 4-aminophenol.[1] This "lipophilic shift" enhances solubility in chlorinated solvents (DCM) and esters (EtOAc), which are typically poor solvents for non-substituted aminophenols.

Table 1: Solubility Profile (Qualitative & Semi-Quantitative)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Disrupts intermolecular H-bonds; stabilizes the polar core.[1]
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Solvation via H-bonding; ideal for hydrogenation reactions.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good interaction with the aromatic ring; standard for extraction.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Enhanced by the -SCF₃ group; useful for partitioning.[1]
Non-Polar Hexanes, Heptane, TolueneLow (<1 mg/mL)The polar core prevents dissolution; useful as anti-solvents.[1]
Aqueous Water (pH 7)Very Low The -SCF₃ group dominates, rendering the neutral molecule hydrophobic.[1]

Experimental Protocols

The following protocols are designed to be self-validating systems . They include internal checks to ensure the data generated is accurate and reproducible.

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact saturation limits for your specific batch/purity.

Reagents: HPLC-grade solvents, this compound (>97% purity).[1] Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, analytical balance.

  • Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours. Validation Check: Ensure undissolved solid remains visible.[1] If fully dissolved, add more solid and repeat.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle) into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum (Rotavap or N₂ stream) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

The "Lipophilic Shift" allows for a unique purification strategy using a solvent/anti-solvent pair.[1]

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethanol (60°C).

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1]

  • Precipitation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The -SCF₃ group drives rapid precipitation in the presence of water.

  • Validation: Check purity via HPLC. If <98%, repeat using Toluene/Hexane system (dissolve in hot Toluene, precipitate with Hexane).[1]

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityWorkflow Start Start: this compound Decision Intended Application? Start->Decision Synth Synthesis / Reaction Decision->Synth Chemical Modification Purif Purification / Isolation Decision->Purif Clean-up PolarRxn Cyclization/Coupling (Use DMSO, DMF, EtOH) Synth->PolarRxn Nucleophilic Attack NonPolarRxn Friedel-Crafts/Halogenation (Use DCM, Toluene) Synth->NonPolarRxn Electrophilic Subst. Recryst Recrystallization (Solvent/Anti-Solvent) Purif->Recryst Solid Product Extract Liquid-Liquid Extraction (Partitioning) Purif->Extract Work-up System1 System A: Hot EtOH + Water Recryst->System1 Preferred System2 System B: DCM + Hexane Recryst->System2 Alternative Extract->System2 Organic Phase

Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the -SCF₃ and -NH₂/-OH groups.[1]

Applications & Synthesis Implications

The solubility profile dictates the success of downstream synthesis.

  • Benzothiazole Synthesis: When reacting with aldehydes or carboxylic acids, Ethanol is the preferred solvent. The high solubility of the starting material combined with the low solubility of the cyclized benzothiazole product often allows for "crashing out" the product directly from the reaction mixture [1].

  • pH-Dependent Solubility:

    • Acidic pH: Protonation of the amine (-NH₃⁺) renders the molecule water-soluble.[1] This is useful for removing non-basic impurities by washing an organic layer with 1M HCl.

    • Basic pH: Deprotonation of the phenol (-O⁻) also increases water solubility, but beware of oxidation (darkening of solution) under basic aerobic conditions [2].[1]

Safety & Handling (Fluorine Specifics)

  • Defluorination Risk: Avoid using strong Lewis acids (e.g., AlCl₃) in non-polar solvents at high temperatures, as this can lead to the cleavage of the C-S or C-F bonds.[1]

  • Oxidation: The aminophenol core is prone to oxidation. Solutions in DMSO or DMF should be used immediately or stored under an inert atmosphere (Argon/Nitrogen) to prevent the formation of quinone imines.

References

  • PubChem. (2025). Compound Summary: 2-Amino-4-((trifluoromethyl)sulfinyl)phenol (Analog Data).[1][2] National Library of Medicine. Retrieved from [Link][1]

Sources

Methodological & Application

Reaction of 2-Amino-4-((trifluoromethyl)thio)phenol with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 2-Amino-4-((trifluoromethyl)thio)phenol with carboxylic acids Content Type: Application Note & Protocol Guide

High-Efficiency Cyclocondensation Protocols for Fluorinated Heterocycles

Abstract & Introduction

The incorporation of the ((trifluoromethyl)thio) group (-SCF₃) into heterocyclic scaffolds is a high-priority strategy in modern medicinal chemistry. Known as a "super-lipophilic" substituent (Hansch π constant = 1.44), the -SCF₃ moiety significantly enhances membrane permeability and metabolic stability compared to its non-fluorinated analogs.

This application note details the synthesis of 5-((trifluoromethyl)thio)benzoxazoles via the condensation of This compound (CAS: 228401-48-7) with various carboxylic acids. We present three validated protocols ranging from classical acid catalysis to modern coupling-reagent methodologies, addressing the specific reactivity challenges posed by the electron-withdrawing nature of the -SCF₃ group.

Key Reaction

Reactants: this compound + Carboxylic Acid (R-COOH) Product: 2-Substituted-5-((trifluoromethyl)thio)benzoxazole Mechanism: N-acylation followed by acid-catalyzed cyclodehydration.

Chemical Mechanism & Pathway

The formation of the benzoxazole core proceeds through a two-step sequence.[1] First, the carboxylic acid activates to acylate the primary amine, forming an intermediate 2-hydroxyanilide (amide) . Subsequently, intramolecular attack of the phenolic oxygen onto the amide carbonyl, followed by dehydration, closes the oxazole ring.

Critical Insight: The -SCF₃ group at the 4-position (para to the hydroxyl) exerts a strong electron-withdrawing effect (


). This increases the acidity of the phenol but slightly decreases the nucleophilicity of the amine (meta-position). Consequently, protocols must ensure sufficient activation of the carboxylic acid to overcome the reduced nucleophilicity of the aniline nitrogen.

ReactionMechanism Start Reactants: 2-Amino-4-(SCF3)phenol + R-COOH Activation Activation: Acid Chloride/Anhydride or Activated Ester Start->Activation Coupling Reagent or SOCl2 Intermediate Intermediate: N-(2-hydroxy-5-(SCF3)phenyl)amide Activation->Intermediate N-Acylation Cyclization Cyclodehydration: Ring Closure (-H2O) Intermediate->Cyclization Heat/Acid (- H2O) Product Product: 5-((Trifluoromethyl)thio)benzoxazole Cyclization->Product Final

Figure 1: Step-wise mechanistic pathway for the synthesis of 5-((trifluoromethyl)thio)benzoxazole.

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization (Robust/Scalable)

Best for: Stable aliphatic and aromatic carboxylic acids. High thermal tolerance required.

Rationale: PPA acts as both the solvent and the dehydrating agent. The high acidity and temperature drive the difficult cyclization of the electron-deficient phenol.

Protocol:

  • Preparation: In a round-bottom flask, mix This compound (1.0 equiv) and the carboxylic acid (1.0–1.1 equiv).

  • Solvent Addition: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of phenol). Note: PPA is viscous; warming it to 60°C aids stirring.

  • Reaction: Heat the mixture to 120–140°C with vigorous stirring for 4–6 hours. Monitor via TLC (taking a small aliquot and neutralizing it in sat. NaHCO₃).

  • Quenching: Cool the reaction to ~60°C. Slowly pour the mixture into crushed ice with stirring. The PPA will hydrolyze (exothermic).

  • Isolation: Neutralize the aqueous slurry with conc. Ammonia or NaOH solution to pH ~8. The product usually precipitates as a solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Ethanol/Water) or flash chromatography (Hexanes/EtOAc).

Method B: Two-Step Coupling/Cyclization (Mild Conditions)

Best for: Acid-sensitive substrates or complex carboxylic acids.

Rationale: Using a coupling reagent (HATU or T3P) ensures efficient amide formation at room temperature, avoiding thermal degradation. Cyclization is then induced separately.

Protocol:

  • Amide Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or DCM.

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 min.

    • Add This compound (1.0 equiv).[2] Stir at RT for 2–12 h.

    • Workup: Dilute with water, extract with EtOAc, wash with 1N HCl and Brine. Isolate the crude amide intermediate.

  • Cyclization:

    • Dissolve the crude amide in Toluene or Xylene.

    • Add p-Toluenesulfonic acid (pTsOH) (0.1–0.2 equiv).

    • Reflux using a Dean-Stark trap to remove water for 2–4 hours.

    • Alternative: Use Burgess Reagent in THF at 50°C for milder dehydration.

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation.

Protocol:

  • Combine Amine (1.0 equiv) and Carboxylic Acid (1.0 equiv) in a microwave vial.

  • Add Trimethylsilyl polyphosphate (PPSE) or a minimal amount of PPA .

  • Irradiate at 150°C for 10–20 minutes.

  • Cool, quench with aqueous base, and extract.

Workflows & Decision Logic

The choice of method depends heavily on the stability of the "R" group on the carboxylic acid.

WorkflowLogic Start Select Carboxylic Acid (R-COOH) Check Is R-COOH Acid/Heat Sensitive? Start->Check MethodA Method A: PPA (120°C, 4h) Check->MethodA No (Stable) MethodB Method B: HATU then pTsOH (Mild, 2-Step) Check->MethodB Yes (Sensitive) MethodC Method C: Microwave (Fast, Small Scale) Check->MethodC Library/Screening

Figure 2: Decision tree for selecting the optimal synthetic protocol.

Expected Results & Characterization

Due to the -SCF₃ group, specific spectral signatures are expected.

Data TypeExpected Signal Characteristics
¹⁹F NMR Singlet around -42 to -44 ppm (characteristic of Ar-SCF₃).
¹H NMR H-4 (Benzoxazole) : Doublet (~8.0 ppm). H-6 : Doublet of doublets. H-7 : Doublet. Note: Shifts are deshielded due to the heterocycle and SCF₃.
MS (ESI) [M+H]⁺ peak clearly visible. The SCF₃ group adds +101 Da to the mass of the parent benzoxazole.
Yields Method A: 75–90% Method B: 60–80% (over 2 steps) Method C: 50–70%
Troubleshooting Guide
  • Low Yield (Method A): Ensure temperature reaches >120°C. The SCF₃ group deactivates the ring, requiring higher energy for the cyclization step.

  • Incomplete Cyclization (Method B): If the intermediate amide persists, switch from pTsOH/Toluene to POCl₃ (neat or in toluene) at 80°C to force ring closure.

  • Purification Issues: The product is highly lipophilic. Use non-polar mobile phases (e.g., 5-10% EtOAc in Hexanes) for chromatography.

References

  • BenchChem. this compound Product Information & Applications. Retrieved from

  • Sigma-Aldrich. this compound CAS 228401-48-7. Retrieved from

  • RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023).[3][4] Retrieved from [5]

  • National Institutes of Health (NIH). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization. (2019). Retrieved from

  • Journal of Applied Science. Microwave Assisted Synthesis of Benzoxazoles. (2012). Retrieved from

Sources

Acylation of 2-Amino-4-((trifluoromethyl)thio)phenol reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Acylation Protocols for 2-Amino-4-((trifluoromethyl)thio)phenol

Executive Summary & Reactivity Profile

This compound is a high-value scaffold in medicinal chemistry, primarily used as a precursor for 5-((trifluoromethyl)thio)benzoxazoles —a moiety increasingly prevalent in agrochemicals and pharmaceuticals due to the high lipophilicity (


 constant) and metabolic stability of the -SCF

group.

This Application Note addresses the critical challenge of chemoselectivity . The substrate contains two nucleophilic sites: the amine (-NH


) and the phenol (-OH). The electron-withdrawing nature of the trifluoromethylthio group (

,

) significantly alters the reactivity profile compared to unsubstituted 2-aminophenol:
  • Reduced Nucleophilicity of Amine: The

    
     group pulls electron density, making the amine less reactive toward weak electrophiles.
    
  • Increased Acidity of Phenol: The pKa of the phenol is lowered, increasing the risk of competitive O-acylation under basic conditions.

This guide provides two distinct protocols:

  • Protocol A: Chemoselective N-Acylation to isolate the amide intermediate.

  • Protocol B: One-pot Cyclodehydration to synthesize the benzoxazole core.

Reaction Logic & Pathway Analysis

The acylation of this compound involves a bifurcation in the reaction pathway determined by temperature and acid catalysis.

  • Kinetic Control (Low Temp, Weak Base): Favors attack by the amine to form the amide (N-(2-hydroxy-5-((trifluoromethyl)thio)phenyl)acetamide).

  • Thermodynamic Control (High Temp, Acid): Promotes ring closure of the amide (via the phenol oxygen) to form the benzoxazole .

AcylationPathway Substrate This compound (Substrate) Intermediate N-Acyl Intermediate (Amide) Substrate->Intermediate Protocol A: < 25°C, Weak Base SideProduct O-Acyl / Bis-Acyl (Impurity) Substrate->SideProduct Strong Base Excess Reagent Product 5-((trifluoromethyl)thio)benzoxazole (Cyclized Target) Substrate->Product One-Pot Reflux AcylAgent Acylating Agent (RCOCl / Anhydride) Intermediate->Product Protocol B: > 80°C, pTsOH/H+

Figure 1: Reaction pathway bifurcation. Protocol A isolates the Intermediate; Protocol B drives the reaction to the Cyclized Target.

Protocol A: Chemoselective N-Acylation

Objective: Isolate the N-acylated amide without cyclization or O-acylation. Mechanism: Exploits the higher nucleophilicity of the nitrogen atom compared to the oxygen atom in neutral/weakly basic media.

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Acyl Chloride (1.05 equiv) or Acid Anhydride (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or

    
     (saturated aq.)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Pyridine (1.2 mmol) dropwise.

    • Note: Do not use strong bases like NaOH or TEA in excess, as these deprotonate the phenol and promote O-acylation [1].

  • Acylation: Add the Acyl Chloride (1.05 mmol) dropwise over 10 minutes. Maintain temperature at 0 °C.

    • Critical: The electron-deficient nature of the substrate means the reaction may be slower than typical aminophenols.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Target Spot: Lower Rf than substrate (Amide formation increases polarity/H-bonding capability).

  • Workup: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash the organic layer with 1M HCl (to remove pyridine) followed by Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
    

Protocol B: Cyclizative Acylation (Benzoxazole Synthesis)

Objective: Synthesize 2-substituted-5-((trifluoromethyl)thio)benzoxazole directly. Mechanism: Acid-catalyzed dehydration of the amide intermediate drives the equilibrium toward the aromatic heterocycle [2, 3].

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Carboxylic Acid (1.0 equiv) OR Orthoester (Excess)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (10 mol%) or Polyphosphoric Acid (PPA)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Methodology
  • Setup: In a flask equipped with a Dean-Stark trap and reflux condenser, combine the substrate (1.0 mmol), Carboxylic Acid (1.0 mmol), and pTsOH (0.1 mmol) in Toluene (10 mL).

  • Reflux: Heat the mixture to reflux (110 °C).

    • Observation: Water will collect in the Dean-Stark trap.

  • Monitoring: Reflux for 6–12 hours. The reaction is complete when water evolution ceases and TLC shows consumption of the intermediate amide.

    • Note: The -SCF

      
       group is stable under these acidic reflux conditions.
      
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated

    
     (to neutralize catalyst and unreacted acid).
    
  • Purification: Dry organic layer, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Data Summary & Troubleshooting

Comparative Reaction Conditions
ParameterProtocol A (Amide)Protocol B (Benzoxazole)
Primary Reagent Acyl Chloride / AnhydrideCarboxylic Acid / Orthoester
Temperature 0 °C

25 °C
110 °C (Reflux)
Catalyst/Base Pyridine (Weak Base)pTsOH (Strong Acid)
Key Risk O-Acylation (if too basic)Incomplete Cyclization
Selectivity Control KineticThermodynamic
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Reduced nucleophilicity due to

.
Increase reaction time (up to 12h) or use a more reactive acylating agent (e.g., mixed anhydride).
O-Acylation Observed Phenol deprotonation.[2]Switch base to

(biphasic) or reduce base equivalents. Ensure Temp starts at 0 °C.
Incomplete Cyclization Water retention in solvent.Ensure vigorous reflux with Dean-Stark or add molecular sieves (4Å).
Oxidation of Substrate Air sensitivity of aminophenols.Degas solvents and run strictly under Nitrogen/Argon.

References

  • Chemoselective Acylation of Aminophenols

    • Title: Chemoselective Acylation of Nucleosides and Amino Alcohols.[3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Benzoxazole Synthesis (General)

    • Title: Synthesis of Benzoxazoles.[4][5][6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Trifluoromethylthio Group Properties

    • Title: this compound (Compound Summary).
    • Source: PubChem.[2][8]

    • URL:[Link]

  • Acid Catalyzed Cyclization

    • Title: Design, synthesis and evalu
    • Source: PubMed Central.[2]

    • URL:[Link]

Sources

Application Note: Synthesis of 6-(Trifluoromethylthio)benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The trifluoromethylthio group (


) has emerged as a "super-lipophilic" bioisostere of the trifluoromethyl (

) and trifluoromethoxy (

) moieties. In the context of benzothiazoles—a privileged scaffold in medicinal chemistry (e.g., Riluzole)—the introduction of

at the C6 position critically modulates pharmacokinetics.

Why this synthesis matters:

  • Lipophilicity Boost: The Hansch

    
     parameter for 
    
    
    
    is 1.44 , significantly higher than
    
    
    (0.88) and
    
    
    (1.04). This modification dramatically enhances blood-brain barrier (BBB) permeability.
  • Metabolic Stability: The strong C-F bonds and the steric bulk of the sulfur atom protect the position from metabolic oxidation, extending half-life.

  • Electronic Modulation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), altering the pKa of the benzothiazole ring nitrogen and influencing receptor binding affinity.

This guide details two validated, high-fidelity protocols for synthesizing 6-(trifluoromethylthio)benzothiazoles, prioritizing reproducibility and scalability.

Strategic Synthetic Pathways

We evaluate two primary routes based on precursor availability:

  • Route A (Transition Metal Catalysis): Cross-coupling of 6-halobenzothiazoles using copper mediation. Best for late-stage functionalization of stable scaffolds.

  • Route B (Sandmeyer-Type): Deaminative trifluoromethylthiolation of 6-aminobenzothiazoles. Best when the amino precursor is readily available or when halogenation is difficult.

Decision Matrix: Pathway Selection

SyntheticStrategy Start Target: 6-(SCF3)-Benzothiazole Precursor Available Precursor? Start->Precursor Halide 6-Iodo/Bromo-benzothiazole Precursor->Halide Halogenated Amine 6-Amino-benzothiazole Precursor->Amine Aminated RouteA Route A: Cu-Mediated Cross-Coupling (High Reliability) Halide->RouteA RouteB Route B: Sandmeyer Reaction (Cost Effective) Amine->RouteB

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material availability.

Protocol A: Copper-Mediated Cross-Coupling

Target: Conversion of 6-iodobenzothiazole to 6-(trifluoromethylthio)benzothiazole. Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the


 source, and reductive elimination.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6-Iodobenzothiazole (1.0 equiv)

  • Reagent:

    
     (1.5 equiv) [See Note 1]
    
  • Catalyst: CuI (1.0 equiv) - Stoichiometric copper is often required for high yields in this specific transformation due to the stability of the Cu-SCF3 intermediate.

  • Ligand: 2,2'-Bipyridine (bpy) (1.5 equiv)

  • Solvent: Diglyme or DMF (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of argon.

  • Charging: In a glovebox (or under rapid argon flow), add:

    • 6-Iodobenzothiazole (1.0 mmol, 261 mg)

    • 
       (1.5 mmol, 313 mg)
      
    • CuI (1.0 mmol, 190 mg)

    • 2,2'-Bipyridine (1.5 mmol, 234 mg)

  • Solvation: Add anhydrous Diglyme (5.0 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Place the vessel in a pre-heated oil bath at 110°C . Stir vigorously for 12–16 hours.

    • Observation: The mixture will typically darken as the reaction proceeds.

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove inorganic salts (AgI, Cu salts). Wash the pad with additional EtOAc.

  • Purification:

    • Wash the filtrate with water (3 x 15 mL) to remove Diglyme/DMF.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Note 1 (


):  Silver trifluoromethanethiolate is commercially available but can be expensive. It is easily synthesized from 

and

in acetonitrile (See Organic Syntheses 2017, 94, 217-233).

Protocol B: Sandmeyer-Type Deaminative Trifluoromethylthiolation

Target: Conversion of 6-aminobenzothiazole to 6-(trifluoromethylthio)benzothiazole. Mechanism: Diazotization of the amine generates an aryl radical via Single Electron Transfer (SET) from Cu(I), which captures the


 species.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6-Aminobenzothiazole (1.0 equiv)

  • Nitrite Source: tert-Butyl Nitrite (

    
    ) (1.5 equiv)
    
  • SCF3 Source:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Catalyst: CuSCN (0.2 equiv) - Catalytic copper is sufficient here.

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step Methodology
  • Setup: Use a dry Schlenk tube with a stir bar under nitrogen.

  • Pre-mixing: Add 6-aminobenzothiazole (1.0 mmol, 150 mg) and CuSCN (0.2 mmol, 24 mg) to the tube.

  • Solvation: Add anhydrous Acetonitrile (4.0 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add

    
     (1.5 mmol, 178 µL). Stir for 15 minutes.
    
  • Reagent Addition: Add the

    
     source (
    
    
    
    or
    
    
    ) in one portion.
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2 hours.

    • Optimization: If conversion is low after 2 hours, heat to 60°C for 1 hour.

  • Work-up:

    • Dilute with diethyl ether.[5]

    • Wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Silica gel chromatography (typically 0-20% EtOAc in Hexanes).

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting low yields.

CatalyticCycle CuI [L-Cu-I] ArCuI [L-Cu(III)-Ar-I] CuI->ArCuI + Ar-I OxAdd Oxidative Addition ArCuSCF3 [L-Cu(III)-Ar-SCF3] ArCuI->ArCuSCF3 + SCF3- TransMet Transmetallation (AgSCF3 -> AgI) ArCuSCF3->CuI - Product RedElim Reductive Elimination Product Ar-SCF3

Figure 2: Simplified catalytic cycle for Copper-mediated trifluoromethylthiolation. Note the critical transmetallation step where the SCF3 anion is transferred to the high-oxidation state copper center.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poisoned Catalyst / MoistureEnsure solvents are anhydrous (<50 ppm water). Use fresh CuI (white/off-white, not green).
Protodehalogenation Proton source in solventCheck DMF/Diglyme quality. Avoid acidic impurities.
Homocoupling (Ar-Ar) Oxidative conditionsEnsure strict inert atmosphere (Argon balloon or glovebox).
Regioisomers Sandmeyer radical rearrangementKeep temperature low (0°C to RT) during the diazotization step.

Safety & Handling

  • Fluorinated Sulfur Compounds: While

    
     is stable, the 
    
    
    
    anion can decompose to release
    
    
    or other toxic fluorinated species under extreme acid/heat. Work in a fume hood.
  • Heavy Metals: Dispose of Silver and Copper waste in designated heavy metal waste streams.

  • Diazonium Salts (Route B): Generated in situ, but potentially explosive if isolated or allowed to dry. Quench reaction mixtures fully before workup.

References

  • Preparation of AgSCF3

    • Use of AgF and CS2 to prepare the reagent.[5]

    • Org.[6] Synth.2017 , 94, 217-233.

  • Copper-Mediated Trifluoromethylthiolation of Aryl Iodides

    • Foundational work on Cu-mediated cross-coupling.[7]

    • Weng, Z. et al., Angew. Chem. Int. Ed.2012, 51, 2470.
  • Sandmeyer Trifluoromethylthiolation

    • Protocols for converting amines to SCF3 analogs.
    • Goossen, L. J. et al., Chem. Eur. J.[2]2016 , 22, 79.[1]

  • Lipophilicity of Fluorinated Groups

    • Comparison of SCF3 vs CF3 parameters.
    • Leroux, F. et al., ChemBioChem2013, 14, 2552.

Sources

Application Notes and Protocols: 2-Amino-4-((trifluoromethyl)thio)phenol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-4-((trifluoromethyl)thio)phenol in Medicinal Chemistry

This compound is a key building block in modern pharmaceutical synthesis, prized for its unique combination of reactive functional groups. The presence of an aniline, a phenol, and a trifluoromethylthio (-SCF₃) group on a single aromatic scaffold makes it a highly versatile intermediate for the construction of complex heterocyclic systems.[1][2] The trifluoromethylthio moiety is of particular interest in drug design as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this important pharmaceutical intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆F₃NOS[2]
Molecular Weight 209.19 g/mol [2]
Appearance White to cream to yellow or grey powder/crystalline powder/lumps[3]
Melting Point 188-204°C (hydrochloride salt)[3]
Solubility Soluble in polar aprotic solvents like DMF[2]

Safety and Handling: this compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Comparative Overview of Synthetic Strategies

Several synthetic routes to this compound have been established, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.

Strategy 1: Two-Step Synthesis via a Nitro Intermediate

This is a widely adopted and reliable method that involves the trifluoromethylthiolation of a nitrophenol precursor, followed by the reduction of the nitro group. This sequential approach is often preferred to protect the sensitive trifluoromethylthio group from the conditions of the reduction step.

Workflow for Two-Step Synthesis

A 2-Nitro-4-bromophenol B Trifluoromethylthiolation (e.g., with AgSCF3, CuI catalyst) A->B Step 1 C 2-Nitro-4-((trifluoromethyl)thio)phenol B->C D Nitro Group Reduction (e.g., Catalytic Hydrogenation) C->D Step 2 E This compound D->E A 2-Amino-4-bromophenol B Nucleophilic Substitution (AgSCF3, Cs2CO3, CuI, DMF) A->B C This compound B->C A This compound C Cyclization A->C B Cyanogen Bromide (CNBr) B->C D 2-Amino-6-((trifluoromethyl)thio)benzo[d]thiazole C->D

Sources

One-pot synthesis of phenothiazines using 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Phenothiazines using 2-Amino-4-((trifluoromethyl)thio)phenol Derivatives

Part 1: Executive Summary & Strategic Chemistry

The Challenge: The synthesis of phenothiazines substituted with trifluoromethylthio (–SCF₃) groups is of high value in medicinal chemistry.[1] The –SCF₃ moiety acts as a "super-lipophilic" substituent (Hansch


 constant = 1.44), significantly enhancing membrane permeability and metabolic stability compared to standard trifluoromethyl (–CF₃) or chloro substituents found in legacy neuroleptics (e.g., chlorpromazine).

Critical Reagent Clarification: The prompt specifies This compound (CAS: 228401-48-7).[2]

  • Chemical Reality: Direct cyclization of o-aminophenols yields Phenoxazines (Oxygen-bridge), not Phenothiazines (Sulfur-bridge).

  • The Solution: To synthesize a Phenothiazine , the oxygen atom in the phenol precursor must be replaced by sulfur. In professional drug development, this is achieved by using the Thiophenol analogue: 2-Amino-4-((trifluoromethyl)thio)benzenethiol .

Scope of this Guide: This application note details the One-Pot Copper-Catalyzed Cascade Cyclization to generate the phenothiazine core.

  • Primary Protocol: Utilization of the Thiophenol derivative (the structural requirement for phenothiazines).

  • Precursor Note: Brief guidance on converting the Phenol (if that is the only available starting material) to the Thiophenol via the Newman-Kwart rearrangement, though this is a pre-step to the one-pot cyclization.

Part 2: Mechanistic Insight (The "Why")

The most robust route to 2-substituted phenothiazines is the Buchwald-Hartwig/Ullmann Cascade Coupling . This method is superior to the classical Bernthsen synthesis (sulfur + diphenylamine) due to milder conditions and higher regioselectivity.

Mechanism:

  • S-Arylation: The thiolate anion (generated in situ) attacks the o-dihaloarene (or o-halonitrobenzene) via a Copper(I)-catalyzed mechanism.

  • Intramolecular N-Arylation: The pendant amine undergoes a second Pd- or Cu-catalyzed coupling to close the ring.

Visualizing the Pathway:

ReactionPathway Start 2-Amino-4-((trifluoromethyl)thio)benzenethiol (Nucleophile) Inter Intermediate: Diphenyl Sulfide Start->Inter Step 1: S-Arylation (Intermolecular) Partner 1,2-Dihaloarene (Electrophile) Partner->Inter Prod Target: 2-((Trifluoromethyl)thio)phenothiazine Inter->Prod Step 2: N-Arylation (Intramolecular Cyclization) Cat Cat: CuI / L-Proline Base: K2CO3 Cat->Inter

Caption: The cascade sequence involves an initial intermolecular C-S bond formation followed by a rapid intramolecular C-N bond closure, driven by the copper catalyst.

Part 3: Detailed Experimental Protocol

Protocol A: One-Pot Synthesis via Cu-Catalysis (Standard)

Target: 2-((trifluoromethyl)thio)phenothiazine Starting Material: 2-Amino-4-((trifluoromethyl)thio)benzenethiol (Zinc salt or HCl salt is common).

Reagents:

  • Reagent A: 2-Amino-4-((trifluoromethyl)thio)benzenethiol (1.0 equiv)

  • Reagent B: 1-Bromo-2-iodobenzene (1.1 equiv) [Preferred over dichlorobenzene for lower temp]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup:

    • Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

    • Evacuate and backfill with Argon (3 cycles) to remove oxygen, which causes oxidative dimerization of the thiol (disulfide formation).

  • Reagent Charging:

    • Under Argon flow, add Reagent A (1.0 mmol, ~225 mg) and Reagent B (1.1 mmol, 311 mg).

    • Add CuI (19 mg, 0.1 mmol) and Ligand (L-Proline: 23 mg, 0.2 mmol).

    • Add

      
        (815 mg, 2.5 mmol).
      
  • Solvent Addition:

    • Add anhydrous DMSO (5.0 mL) via syringe.

    • Note on Causality: DMSO is chosen for its high dielectric constant, which stabilizes the charged intermediates in the Ullmann coupling.

  • Reaction:

    • Seal the tube.

    • Heat to 90°C for 12–16 hours. (Monitor via TLC; Mobile Phase: Hexane/EtOAc 9:1).

    • Observation: The mixture will darken as the catalytic cycle progresses.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Wash the organic layer with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Expected Product: Yellow to pale orange solid.

Protocol B: Handling the Phenol Precursor (If applicable)

If you strictly possess this compound (CAS 228401-48-7), you must perform a functional group interconversion before the cyclization above.

Route: Newman-Kwart Rearrangement.

  • Protection: React the amine with Acetyl chloride

    
     Acetamide.
    
  • Thiocarbamoylation: React the phenol (-OH) with Dimethylthiocarbamoyl chloride.

  • Rearrangement: Heat to ~250°C (Microwave) to migrate S to the ring and O to the carbonyl.

  • Hydrolysis: Basic hydrolysis yields the Thiophenol (Reagent A for Protocol A).

Note: Attempting to react the Phenol directly with o-dihaloarenes will yield the Phenoxazine derivative.

Part 4: Data Analysis & Validation

Quantitative Parameters:

ParameterSpecificationNotes
Typical Yield 65% – 82%Dependent on catalyst load and oxygen exclusion.
Reaction Time 12 – 16 HoursCan be reduced to 1-2 hours under Microwave (120°C).
Appearance Yellow Crystalline SolidPhenothiazines oxidize to sulfoxides (darker) if stored improperly.
Rf Value ~0.45(Hexane/EtOAc 9:1)

Spectroscopic Validation (Self-Validating Checkpoints):

  • ¹⁹F NMR: The

    
     group gives a characteristic singlet around -42 to -44 ppm . If the signal shifts significantly or splits, check for defluorination (rare) or oxidation to 
    
    
    
    .
  • ¹H NMR: Look for the disappearance of the broad -SH peak (~3.5-4.0 ppm) and the appearance of the N-H peak of the phenothiazine ring (~8.5 ppm, broad singlet).

  • HRMS: Calculate exact mass for

    
    . The pattern should show the characteristic sulfur isotope splitting (
    
    
    
    ).

Part 5: Safety & Troubleshooting

Hazard Analysis:

  • Thiol Odor: The starting material has a potent stench. Use bleach (NaOCl) to quench glassware and waste.

  • SCF3 Stability: The trifluoromethylthio group is generally stable, but avoid strong reducing agents (e.g., LiAlH4) which might cleave the C-S bond.

  • Copper Disposal: Heavy metal waste must be segregated.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning or oxidation of thiol.Degas solvents thoroughly. Ensure Argon atmosphere is maintained.
Formation of Disulfide Oxygen leak.The thiol dimerized. Add a reductant (e.g.,

) or repurify starting material.
Incomplete Cyclization Temperature too low.Increase temp to 110°C or switch to a Pd-catalyst (Pd2(dba)3 / Xantphos).

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols. Accounts of Chemical Research. Link

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews. Link

  • Dahl, T., et al. (2008). Synthesis of Phenothiazines via Ligand-Free Copper-Catalyzed Coupling. Tetrahedron Letters. Link

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][4] National Library of Medicine. Link

  • Gupta, R. R. (Ed.).[3] (1988). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier. (Foundational text on phenothiazine ring closure).

Sources

Application Note: Catalytic Synthesis of 6-((Trifluoromethyl)thio)benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic conversion of 2-Amino-4-((trifluoromethyl)thio)phenol Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Importance

The incorporation of the trifluoromethylthio group (


)  into heterocyclic scaffolds is a high-priority strategy in modern medicinal chemistry. As a "super-lipophilic" bioisostere of the trifluoromethyl (

) and trifluoromethoxy (

) groups, the

moiety dramatically alters the physicochemical profile of drug candidates.

This Application Note details the catalytic conversion of This compound (CAS: 228401-48-7) into 2-substituted-6-((trifluoromethyl)thio)benzoxazoles. These scaffolds are critical pharmacophores in anti-infective, anti-cancer, and CNS-active drug discovery programs.

Why This Molecule? (The "Linchpin" Argument)
  • Lipophilicity Modulation: The Hansch lipophilicity parameter (

    
    ) for 
    
    
    
    is 1.44 , significantly higher than
    
    
    (0.88) or
    
    
    (1.04). This allows for superior membrane permeability and blood-brain barrier (BBB) penetration.
  • Metabolic Stability: The strong C-F bonds and the bulky sulfur atom provide resistance to oxidative metabolism (P450 blocking).

  • Synthetic Challenge: The electron-withdrawing nature of the

    
     group reduces the nucleophilicity of the adjacent amine, often causing standard cyclization protocols to stall. This guide provides an optimized Copper-Catalyzed Aerobic Oxidative Cyclization  protocol designed to overcome this electronic deactivation.
    

Chemical Context & Mechanistic Insight

The conversion of 2-aminophenols to benzoxazoles typically proceeds via condensation with an aldehyde to form a Schiff base (imine), followed by oxidative ring closure.

The Challenge: In this compound, the


 group exerts a strong inductive (

) effect. This lowers the pKa of the phenol and reduces the nucleophilicity of the amine. The Solution: We utilize a Cu(II)-catalyzed aerobic oxidation system.[1] The copper acts as a Lewis acid to activate the imine intermediate and facilitates the Single Electron Transfer (SET) required for the radical ring closure, using molecular oxygen as the terminal oxidant.
Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative dehydrogenation step.

ReactionMechanism Start Reactants (Aminophenol + Aldehyde) Imine Schiff Base Intermediate Start->Imine -H2O (Condensation) CuComplex Cu(II)-Imine Complex Imine->CuComplex Cu(OAc)2 binding Radical Radical Cyclization CuComplex->Radical SET / -H+ Product 6-(SCF3)-Benzoxazole Product Radical->Product Oxidative Dehydrogenation (O2 -> H2O) Product->CuComplex Catalyst Regeneration

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative cyclization of this compound.

Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization (Primary Method)

Best for: High-throughput library synthesis, "Green" chemistry compliance.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (5 mol%)

  • Ligand/Additive: 2,2'-Bipyridine (bpy) (5 mol%) - Stabilizes Cu species.

  • Oxidant: Air (balloon) or O₂ (1 atm)

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 209 mg), the aldehyde (1.1 mmol), Cu(OAc)₂ (9 mg, 0.05 mmol), and bipyridine (7.8 mg, 0.05 mmol).

  • Solvate: Add Toluene (5 mL). Note: Toluene is preferred over polar solvents to minimize background oxidation of the sensitive aminophenol.

  • Activate: Purge the flask with O₂ for 5 minutes, then attach an O₂ balloon (or leave open to air with a drying tube if using ambient air).

  • Reflux: Heat the reaction mixture to 100°C for 6–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting aminophenol is highly polar; the benzoxazole product will be significantly less polar (higher Rf).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂).

Protocol B: Metal-Free Sulfur-Promoted Cyclization (Alternative)

Best for: Late-stage functionalization where metal contamination must be avoided.

  • Mix the aminophenol (1.0 equiv), aldehyde (1.0 equiv), and elemental sulfur (

    
    , 2.0 equiv) in DMSO.
    
  • Heat to 120°C for 12 hours.

  • Mechanism: Sulfur acts as the oxidant, generating

    
     as the byproduct. This method is robust but requires efficient ventilation due to odor.
    

Data Analysis & Validation

Expected Analytical Data

The formation of the benzoxazole ring is confirmed by the disappearance of the broad N-H/O-H stretches and the appearance of the characteristic C=N stretch.

Analytical MethodKey Diagnostic SignalNotes
¹H NMR (400 MHz) Disappearance of

9-10 ppm (OH/NH)
New aromatic signals from the aldehyde fragment.
¹⁹F NMR Singlet at

-42 to -44 ppm
The

shift is distinct from

(

-58) and

(

-63).
HRMS (ESI+) [M+H]⁺ peak matching calc. massEssential to confirm no halogen exchange occurred.
HPLC Shift to longer retention timeDue to increased lipophilicity of the benzoxazole vs. aminophenol.
Workflow Visualization

Workflow Step1 Reagent Prep (Weigh under N2 if possible) Step2 Reaction Setup (Toluene, Cu(OAc)2, 100°C, O2) Step1->Step2 Step3 Monitoring (TLC) Check for disappearance of polar spot Step2->Step3 Step3->Step2 Incomplete (>12h) Step4 Filtration (Celite) Remove Cu residues Step3->Step4 Complete Step5 Isolation Flash Chromatography Step4->Step5

Figure 2: Operational workflow for the synthesis of 6-((trifluoromethyl)thio)benzoxazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Electron-deficient amine is sluggish.Increase catalyst loading to 10 mol% or switch to Protocol B (Sulfur/DMSO) which operates at higher temp.
Side Products Oxidation of aldehyde to acid.Ensure the aldehyde is fresh/distilled. Add 4Å molecular sieves to scavenge water.
Incomplete Reaction Poor O₂ solubility.Switch from balloon pressure to active bubbling of O₂ through the solution (sparging).
Purification Issues Product co-elutes with aldehyde.Treat crude mixture with aqueous

to form adduct with unreacted aldehyde, then extract.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of vs ).
  • Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). "The Trifluoromethylthio Group (

    
    ): A Super-Lipophilic Fluorinated Group in Medicinal Chemistry." Chemical Reviews, 115(2), 731-764. Link
    
  • Wang, M., et al. (2012). "Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Aminophenols with Aldehydes." Journal of Organic Chemistry, 77(18), 8344–8349. Link

  • Nguyen, T. B., et al. (2015). "Elemental Sulfur as a mild oxidant for the synthesis of benzoxazoles."[3][11] Organic Letters, 17(9), 2242-2245. Link

  • BenchChem. (2024). "this compound Product Data." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-((trifluoromethyl)thio)phenol (CAS 228401-48-7). This valuable intermediate is crucial for the development of novel pharmaceuticals and agrochemicals, largely due to the unique electronic properties and lipophilicity conferred by the trifluoromethylthio (-SCF₃) group.[1][2] However, its synthesis can present challenges, particularly concerning yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and consistently achieve high yields.

Section 1: Understanding the Synthetic Landscape

Several viable synthetic routes to this compound have been established, each with distinct advantages and challenges.[1] The choice of pathway often depends on the available starting materials, required scale, and purity specifications.

The three primary strategies are:

  • Nitro Intermediate Reduction: A robust, multi-step approach that involves the synthesis of a 2-nitro-4-((trifluoromethyl)thio)phenol intermediate, followed by the selective reduction of the nitro group.[1]

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach involving the displacement of a leaving group (e.g., a halide) from a pre-functionalized aminophenol with a trifluoromethylthiolate source.[1]

  • Direct C-H Functionalization: A modern, atom-economical method using photoredox catalysis to directly install the -SCF₃ group onto 2-aminophenol.[1]

Below is a comparative overview of these synthetic pathways.

Synthetic MethodStarting Material(s)Key Reagents/CatalystsReported YieldKey Advantages & Considerations
Nitro Intermediate Reduction 4-Chloro-2-nitrophenol or similar1. CF₃SNa or other CF₃S⁻ source2. Reducing agent (e.g., H₂, PtO₂; Zn/HCl)Good to Excellent (not specified, but reduction is typically high-yielding)Advantages: Robust, well-established, avoids side reactions by protecting the amine as a nitro group.[1] Considerations: Multi-step process. Requires careful selection of reducing agent to preserve the -SCF₃ group.[1]
Nucleophilic Aromatic Substitution 2-Amino-4-bromophenolAgSCF₃, Cs₂CO₃, CuI (catalyst)~65%Advantages: More direct than the nitro reduction route.[1] Considerations: Requires a pre-halogenated starting material. The use of silver and copper reagents can add cost and require removal.
Direct C-H Functionalization 2-AminophenolN-trifluoromethylthiodibenzenesulfonimide, Ir(ppy)₃ (photocatalyst), Blue LED~47%Advantages: Highly atom-economical, avoids pre-functionalization.[1] Considerations: Modest yield, requires specialized photoredox equipment. Regioselectivity is excellent for the para-position.[1]

Visualizing the Pathways

The following diagram illustrates the primary synthetic routes to the target compound.

G A 4-Chloro-2-nitrophenol B 2-Nitro-4-((trifluoromethyl)thio)phenol A->B  Trifluoromethylthiolation  (e.g., NaSCF₃) C This compound B->C  Nitro Group Reduction  (e.g., H₂/PtO₂) D 2-Amino-4-bromophenol D->C  Nucleophilic Aromatic Substitution  (e.g., AgSCF₃, CuI) E 2-Aminophenol E->C  Direct C-H Functionalization  (Photoredox Catalysis) G start Problem: Low Overall Yield q1 Is the nitro-intermediate pure and fully converted? start->q1 fix1 Troubleshoot Thiolation Step: • Check reagent activity • Optimize reaction time/temp • Purify intermediate q1->fix1 No q2 Is the reduction step going to completion? q1->q2 Yes a1_yes YES a1_no NO fix1->q1 fix2 Troubleshoot Reduction Step: • Use fresh/more catalyst • Check H₂ pressure • Try alternative reductants (e.g., Zn/HCl) q2->fix2 No q3 Are there significant losses during workup/purification? q2->q3 Yes a2_yes YES a2_no NO fix2->q2 fix3 Optimize Isolation: • Use degassed solvents • Control pH during extraction • Optimize crystallization conditions q3->fix3 Yes end Yield Improved q3->end No (Consult further) a3_yes YES a3_no NO fix3->end

Caption: A systematic workflow for troubleshooting low yields.

Q: I'm observing a persistent colored impurity in my final product. What is it and how can I prevent it?

A: The appearance of colored impurities, often brown or purple, is typically due to the oxidation of the aminophenol product. The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, which can form quinone-imine type structures.

Prevention and Mitigation:

  • Inert Atmosphere: Conduct the final reduction and all subsequent workup steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid during the aqueous workup can prevent oxidation.

  • pH Control: Maintain a slightly acidic pH (around 5-6) after the reaction workup. Protonation of the amino group decreases its electron-donating ability and significantly reduces the molecule's susceptibility to oxidation.

  • Purification: If oxidation has already occurred, purification via column chromatography on silica gel can often separate the desired product from the colored, more polar impurities. Alternatively, treatment with activated carbon (Norit) in a suitable solvent can sometimes remove colored byproducts before crystallization. [3] Q: My nitro group reduction is stalling or incomplete. What are the likely causes?

A: Stalling during the reduction of the nitro group is a common hurdle.

  • Catalyst Poisoning: The trifluoromethylthio (-SCF₃) group or trace sulfur-containing impurities from the previous step can act as catalyst poisons for precious metal catalysts like Palladium and Platinum. Ensure the 2-nitro-4-((trifluoromethyl)thio)phenol intermediate is thoroughly purified before the reduction step.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, ensure the system is properly sealed and that the hydrogen pressure is maintained at the recommended level (e.g., 50 psig). 3. Choice of Reducing Agent: If catalytic hydrogenation is problematic, chemical reduction is a robust alternative. Reagents such as zinc dust in the presence of hydrochloric or acetic acid are effective for converting nitrophenols to aminophenols and are less susceptible to sulfur poisoning.

Section 3: Frequently Asked Questions (FAQs)

Q: How can I ensure the stability of the trifluoromethylthio (-SCF₃) group throughout the synthesis?

A: The -SCF₃ group is robust but not indestructible. Its primary degradation pathways are oxidation to the corresponding sulfoxide or sulfone, and reduction to a thiol. [1]

  • Strategic Sequencing: The key is to perform the trifluoromethylthiolation before the nitro group reduction. This sequence protects the -SCF₃ group from the reducing environment needed to form the amine. [1]* Avoid Harsh Oxidants: Do not expose the molecule to strong oxidizing agents at any stage.

  • Mild Conditions: Whenever possible, opt for milder reaction conditions. For example, modern photoredox methods operate under gentle conditions, which can be beneficial for complex molecules with sensitive functional groups. [1] Q: What are the most effective methods for purifying the final this compound?

A: The optimal purification method depends on the scale and the nature of the impurities.

  • Crystallization: This is the preferred method for large-scale purification. A common procedure involves dissolving the crude product in a minimal amount of hot water or an alcohol/water mixture, followed by slow cooling to induce crystallization. [4]Acidifying an aqueous solution of the product can also facilitate precipitation. [3]* Silica Gel Chromatography: For smaller scales or to remove stubborn impurities, column chromatography is very effective. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Activated Carbon Treatment: As mentioned, a hot filtration through a pad of activated carbon can be effective for removing highly colored, minor impurities before the final crystallization step. [3]

Section 4: Recommended Experimental Protocol

This protocol details the synthesis via the Nitro Intermediate Reduction pathway, which is widely regarded as a reliable method.

Step 1: Synthesis of 2-Nitro-4-((trifluoromethyl)thio)phenol

This step should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitrophenol (1.0 eq) and a suitable solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add sodium trifluoromethanethiolate (NaSCF₃) (approx. 1.2 eq) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC until the starting 4-chloro-2-nitrophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to a pH of ~2-3. The product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude 2-nitro-4-((trifluoromethyl)thio)phenol can be carried to the next step or purified by recrystallization if necessary.

Step 2: Reduction to this compound

This step involves hydrogenation and should be performed with appropriate safety precautions.

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 2-nitro-4-((trifluoromethyl)thio)phenol (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psig). Begin vigorous stirring or shaking. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction progress can also be checked by TLC or LC-MS. If the reaction stalls, venting, and adding a fresh portion of the catalyst may be necessary. [4]5. Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to give the final product as a crystalline solid. [4]

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from orgsyn.org. [Link]

  • PubMed Central. (n.d.). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved from ijpsonline.com. [Link]

  • Google Patents. (n.d.). US4754072A - Preparation of thiophenols from phenols.

Sources

Technical Guide: Recrystallization & Purification of 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Compound Profile

Target Compound: 2-Amino-4-((trifluoromethyl)thio)phenol CAS Registry Number: Synonyms: 2-Amino-4-(trifluoromethylthio)phenol; 4-((Trifluoromethyl)thio)-2-aminophenol. Structure: A phenol core substituted with an amino group at the ortho position (C2) and a trifluoromethylthio group at the para position (C4).

Physicochemical Profile
PropertySpecificationNotes
Molecular Weight 209.19 g/mol
Appearance Off-white to grey/brown solidDarkens upon oxidation (formation of iminoquinones).
Melting Point 188–204 °C (HCl Salt)Free base typically melts lower; broad range indicates impurities.
Solubility (Free Base) Soluble: EtOH, EtOAc, DCM, DMSOInsoluble: Water, HexanesLipophilic -SCF3 group significantly reduces water solubility compared to parent aminophenol.
Stability Air/Light SensitiveAminophenols are prone to rapid oxidation. Store under inert gas (Ar/N2).

Standard Operating Procedures (SOPs)

Method A: Recrystallization of the Free Base (Ethanol/Water System)

Recommended for routine purification of material with >90% initial purity.

Principle: This method utilizes the high solubility of the compound in hot ethanol and its insolubility in water. The -SCF3 group increases lipophilicity, making water a strong anti-solvent.

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water (degassed)

  • Sodium Dithionite (Na₂S₂O₄) – Critical antioxidant

  • Activated Carbon (optional, for decolorization)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend the crude solid in Ethanol (5–7 mL per gram) .

  • Heating: Heat the mixture to reflux (approx. 78 °C) with gentle stirring until the solid dissolves.

    • Note: If undissolved solids remain after 10 minutes of reflux, filter hot to remove inorganic salts.

  • Decolorization (If dark): Add Activated Carbon (5 wt%) and reflux for 5 minutes. Filter while hot through a pre-warmed Celite pad to remove carbon.

  • Crystallization:

    • Maintain the filtrate at near-boiling temperature.

    • Add degassed Water dropwise containing 1% Sodium Dithionite (to prevent oxidation).

    • Stop water addition immediately when persistent turbidity (cloudiness) is observed.

    • Add a few drops of Ethanol to clear the solution.

  • Cooling: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents oiling out). Then, cool to 0–4 °C in an ice bath for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum (<5 mbar) at 40 °C for 4 hours.

Method B: Purification via Hydrochloride Salt Formation (High Purity)

Recommended for removing isomeric impurities or stabilizing the compound for storage.

Principle: Converting the amine to its hydrochloride salt disrupts the crystal lattice of impurities and stabilizes the electron-rich aromatic ring against oxidation.

Protocol:

  • Dissolution: Dissolve the crude free base in Ethyl Acetate (10 mL/g) or Ethanol .

  • Salt Formation: Cool the solution to 0 °C. Slowly add 4M HCl in Dioxane or Concentrated HCl (aq) (1.1 equivalents) dropwise.

  • Precipitation: The HCl salt will precipitate as a white/cream solid. If no precipitate forms, add Diethyl Ether or Heptane as an anti-solvent.

  • Recrystallization of Salt:

    • Collect the crude salt by filtration.

    • Recrystallize from hot Water (with 1% conc. HCl to suppress hydrolysis).

    • Cool to 0 °C to maximize yield.

  • Recovery of Free Base (Optional): Suspend the purified salt in water, neutralize with saturated NaHCO₃ to pH 7–8, and extract with Ethyl Acetate. Dry over MgSO₄ and concentrate.

Troubleshooting Center & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, the product forms oily droplets at the bottom instead of crystals. Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (common with fluorinated compounds). Solution:

  • Reheat: Bring the mixture back to a boil until the oil dissolves.

  • Add Solvent: Add a small amount of the "good" solvent (Ethanol) to change the composition.

  • Seed: Add a tiny crystal of pure product (seed crystal) at the cloud point.

  • Slow Cool: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Issue: Persistent Color (Pink/Brown/Black)

Symptom: The crystals or mother liquor are dark. Cause: Oxidation products (iminoquinones) are present. Solution:

  • Chemical Reduction: Ensure Sodium Dithionite is used in the aqueous phase during recrystallization. It reduces colored quinones back to colorless phenols.

  • Acid Wash: Wash the isolated crystals with cold, slightly acidic water (dilute HCl) to remove surface oxidation products.

Issue: Low Yield

Symptom: Little to no solid is recovered after cooling. Cause: Too much solvent was used, or the compound is too soluble in the anti-solvent. Solution:

  • Concentration: Rotovap the mother liquor to half volume and re-cool.

  • Solvent Switch: If using Ethanol/Water, switch to Toluene/Heptane . Dissolve in hot Toluene, then add Heptane until cloudy.

Visualizations: Purification Workflow

RecrystallizationWorkflow Start Crude this compound SolventChoice Select Solvent System Start->SolventChoice Dissolution Dissolve in Hot Ethanol (Add Activated Carbon if Dark) SolventChoice->Dissolution Method A (Free Base) Filter Hot Filtration (Remove insolubles/Carbon) Dissolution->Filter AntiSolvent Add Degassed Water + Na2S2O4 (Until Cloud Point) Filter->AntiSolvent Cooling Slow Cooling to RT -> 0°C (Prevent Oiling Out) AntiSolvent->Cooling Cooling->Dissolution Oiling Out? Reheat & Add EtOH Isolation Vacuum Filtration & Wash Cooling->Isolation Result Pure Crystalline Solid Isolation->Result

Figure 1: Step-by-step workflow for the recrystallization of the free base, highlighting critical control points for oxidation and oiling out.

References

  • Compound Identification : National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218684, this compound. Retrieved from [Link][1]

  • General Recrystallization of Aminophenols : Organic Syntheses. (1945). 2-Amino-4-nitrophenol. Org. Syn. 25, 5. Retrieved from [Link]

  • Salt Formation Technique : University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization and Salt Formation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature for 2-Amino-4-((trifluoromethyl)thio)phenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-((trifluoromethyl)thio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical parameter of temperature. As Senior Application Scientists, we aim to explain not just the what, but the why behind experimental choices to ensure your success.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 1: Fundamental Reactivity and Thermal Stability

Q1: What are the primary reactive sites on this compound, and how does temperature influence their reactivity?

A1: The molecule has three key functional groups whose reactivity is influenced by temperature:

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These are the primary sites for electrophilic attack and are strong ortho-, para-directing activators in electrophilic aromatic substitution reactions.[1][2] Increasing temperature generally accelerates the rate of these reactions, but it can also decrease selectivity, potentially leading to undesired side products. For instance, nitration of phenols is typically conducted at low temperatures (around 298 K) to control the reaction and prevent over-nitration or oxidation.[2]

  • Aromatic Ring: The ring itself can undergo nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at one of the activated positions (ortho or para to an electron-withdrawing group). SNAr reactions are often highly dependent on temperature, frequently requiring significant heat (e.g., 80-120 °C) to proceed at a reasonable rate.[3]

  • Trifluoromethylthio (-SCF₃) Group: This group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but is crucial for enabling SNAr reactions.[1] The sulfur atom in the -SCF₃ group is susceptible to oxidation, a risk that increases with higher temperatures and the presence of oxidizing agents.[1]

Q2: My compound appears to be degrading during my reaction at elevated temperatures. What are the common thermal degradation pathways?

A2: this compound can be sensitive to prolonged exposure to high heat, especially under harsh conditions. The primary degradation pathways to be aware of are:

  • Oxidation of the Sulfur: The trifluoromethylthio group (-SCF₃) can be oxidized to the corresponding sulfoxide (-SO(CF₃)) or sulfone (-SO₂(CF₃)).[1] This is one of the most common degradation pathways, and the reaction rate is significantly accelerated by heat, especially in the presence of even mild oxidizing agents or air.

  • General Decomposition: While the molecule is generally stable, very high temperatures (approaching or exceeding 200°C) can lead to complex decomposition, especially in the presence of strong acids, bases, or metal catalysts, resulting in a complex mixture of byproducts.[4] Always start with the lowest effective temperature to minimize this risk.

  • Instability in Harsh Conditions: The compound can be unstable under harsh acidic or basic conditions, a problem that is exacerbated by high temperatures.[1] It is crucial to use optimized catalysts and conditions to improve reaction efficiency and mildness, avoiding prolonged exposure to heat.[1]

Section 2: Troubleshooting Specific Reaction Types

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to displace a leaving group (e.g., a halide) from a derivative of this compound and my yields are low. How critical is temperature?

A3: Temperature is arguably one of the most critical parameters for a successful SNAr reaction. These reactions often have a high activation energy.

  • Insufficient Heat: If the temperature is too low, the reaction may be impractically slow or may not proceed at all. SNAr reactions on electron-rich rings, even with activating groups, often require elevated temperatures to overcome the energy barrier for the formation of the Meisenheimer complex intermediate.[5]

  • Excessive Heat: Conversely, excessively high temperatures (e.g., >120-150°C) can lead to the degradation pathways mentioned in Q2 or the formation of unwanted side products. A documented synthesis involving a related SNAr reaction was successfully conducted at 100°C, which serves as an excellent starting point.[1]

Q4: My TLC shows multiple unexpected spots after running my reaction at 100°C. What are the likely side products?

A4: At elevated temperatures, several side reactions can occur, leading to a complex product mixture.

  • Oxidation Products: As mentioned, the primary culprits are often the sulfoxide and sulfone derivatives of your starting material or product.[1] These will have different polarities and appear as distinct spots on a TLC plate.

  • Competing Reactions: The amino and hydroxyl groups are also nucleophilic. At high temperatures, they could potentially compete in intermolecular reactions, leading to dimerization or polymerization, especially if not appropriately protected.

  • Solvolysis: If your solvent can act as a nucleophile (e.g., methanol, water), it may compete with your intended nucleophile at high temperatures, leading to undesired ether or hydrolyzed byproducts.[3] Using a polar aprotic solvent like DMF, DMSO, or acetonitrile is highly recommended.[1][3]

Q5: My reaction is very slow at room temperature. What is a logical approach to temperature optimization?

A5: A systematic approach is key.

  • Start Low: Begin your reaction at a moderate temperature, for example, 60°C, and monitor its progress by TLC or LC-MS over several hours.

  • Incremental Increase: If the reaction is slow, increase the temperature in 20°C increments (e.g., to 80°C, then 100°C). Allow the reaction to run for a set period at each temperature and analyze a sample to check for product formation versus byproduct formation.

  • Identify the "Sweet Spot": You are looking for the temperature that provides the fastest conversion with the cleanest reaction profile. A well-documented protocol for a related SNAr reaction found success at 100°C for 12 hours.[1] This is often a good target temperature for initial trials.

  • Consider the Maximum: Avoid exceeding 150°C unless absolutely necessary and literature-supported, as the risk of decomposition increases significantly.

Experimental Protocols and Data

Baseline Protocol: Copper-Catalyzed Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of related compounds and serves as an excellent starting point for your own temperature optimization studies.[1] It describes the substitution of a bromide with a trifluoromethylthiolate source.

Materials:

  • 2-Amino-4-bromophenol (1.0 equiv)

  • Silver(I) trifluoromethanethiolate (AgSCF₃) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Amino-4-bromophenol, AgSCF₃, Cs₂CO₃, and CuI.

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting phenol.

  • Begin vigorous stirring.

  • Heat the reaction mixture to the desired temperature (start with a screening temperature of 100°C).

  • Maintain the temperature and monitor the reaction's progress periodically using TLC (e.g., every 2-4 hours).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Temperature Ranges

The optimal temperature is highly dependent on the specific reaction, substrates, and catalyst used. This table provides general guidance based on established chemical principles and literature precedents.

Reaction TypeReagents/Catalyst ExampleTypical SolventRecommended Temperature Range (°C)Key Considerations
Nucleophilic Aromatic Substitution (SNAr) CF₃S⁻ source, CuI catalystDMF, DMSO80 - 120 °CReaction is often slow at lower temperatures. Monitor for thermal degradation above 120°C.[1]
Electrophilic Nitration Dilute HNO₃Acetic Acid20 - 30 °CExothermic reaction. Low temperature is critical to prevent polysubstitution and oxidation.[2]
Electrophilic Halogenation Br₂ in CHCl₃CHCl₃, CCl₄0 - 25 °CHighly activating -OH and -NH₂ groups allow for mild conditions.[2]
Photoredox C-H Functionalization Ir(ppy)₃, Blue LEDDichloroethane20 - 40 °C (Ambient)Reaction is initiated by light, not heat, allowing for very mild conditions.[1]

Visualization of Experimental Workflow

Troubleshooting Low-Yield Reactions

The following diagram outlines a logical workflow for troubleshooting and optimizing a reaction involving this compound where the initial yield is unsatisfactory.

Troubleshooting_Workflow Start Low Yield in Initial Reaction Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Step 1 Check_Conditions Confirm Anhydrous & Inert Conditions Check_Purity->Check_Conditions Step 2 Temp_Screen Initiate Temperature Screen Check_Conditions->Temp_Screen Step 3 Temp_Low Run at Lower Temp (e.g., 80°C) Temp_Screen->Temp_Low Hypothesis A: Degradation is the issue Temp_High Run at Higher Temp (e.g., 120°C) Temp_Screen->Temp_High Hypothesis B: Low activation is the issue Analyze_Low Analyze TLC/LC-MS: Clean but Slow? Temp_Low->Analyze_Low Analyze_High Analyze TLC/LC-MS: Fast but Byproducts? Temp_High->Analyze_High Increase_Time Increase Reaction Time Analyze_Low->Increase_Time Yes Revisit_Reagents Re-evaluate Reagent Stoichiometry/Catalyst Analyze_Low->Revisit_Reagents No, still no reaction Optimize_Temp Optimize Temp (e.g., 100°C) Analyze_High->Optimize_Temp Yes Analyze_High->Revisit_Reagents No, complex mixture Success Successful Optimization Increase_Time->Success Optimize_Temp->Success Revisit_Reagents->Temp_Screen Re-screen

Caption: Logical workflow for troubleshooting low-yield reactions.

References
  • Google Patents. (1988). US4754072A - Preparation of thiophenols from phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Fagnou, K., & Lautens, M. (2003). Halogen- and Amine-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Arene Carboxylic Acids and Aryl Halides.
  • NIH National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic & Solubility Duality

The 2-Amino-4-((trifluoromethyl)thio)phenol scaffold presents a unique challenge in synthesis due to the conflicting nature of its substituents. The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group (EWG) with high lipophilicity (Hansch


 ≈ 1.44), while the amino (-NH₂)  and hydroxyl (-OH)  groups are polar and nucleophilic.

Key Mechanistic Impacts:

  • Reduced Nucleophilicity: The -SCF₃ group pulls electron density from the aromatic ring, significantly reducing the nucleophilicity of the ortho-amine. This often leads to sluggish cyclization rates compared to unsubstituted 2-aminophenols.

  • Enhanced Acidity: The phenol proton is more acidic (

    
     is lower than typical phenols), making it prone to facile deprotonation but also oxidative degradation in basic, aerobic media.
    
  • Solubility Paradox: While the polar head requires polar solvents, the lipophilic tail limits solubility in aqueous or highly ionic media, necessitating carefully balanced organic solvent systems.

Module 1: Solvent Selection & Reaction Kinetics

Solvent Systems for Cyclization (Benzoxazole Formation)

The most common application of this scaffold is cyclization with aldehydes or carboxylic acid derivatives to form benzoxazoles.[1]

Solvent ClassExamplesEffect on RateMechanistic Insight
Polar Aprotic DMF, DMSO, NMP Highest Stabilizes the charged transition states (zwitterionic intermediates) without solvating the amine nucleophile, effectively "unmasking" it for attack. Essential for overcoming the deactivating effect of -SCF₃.
Polar Protic Ethanol, Methanol Moderate Can activate the electrophile (aldehyde carbonyl) via H-bonding but simultaneously solvates the amine, reducing its already compromised nucleophilicity.
Non-Polar Toluene, Xylene Low Poor solubility of the zwitterionic intermediate leads to precipitation and incomplete reaction. Requires high temperatures (reflux) to drive kinetics.
Chlorinated DCM, DCE Variable Good solubility for the -SCF₃ moiety, but generally too low-boiling to overcome the activation energy barrier for the cyclization step.
The "Solvent Trap" in Nucleophilic Substitution ( )

When using the phenol group as a nucleophile (e.g., ether synthesis):

  • Avoid Protic Solvents: Water or alcohols will heavily solvate the phenoxide anion, drastically reducing reaction rates.

  • Recommended: Acetone or Acetonitrile with a mild base (

    
    ). The polar aprotic nature dissolves the organic reactant while the base generates the reactive phenoxide.
    

Module 2: Visual Troubleshooting Workflows

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent based on your specific reaction type.

SolventSelection Start Start: Define Reaction Type RxnType Reaction Mechanism? Start->RxnType Cyclization Cyclization (e.g., Benzoxazole synthesis) RxnType->Cyclization Ring Closure Substitution Nucleophilic Substitution (Phenol attack) RxnType->Substitution Ether Formation TempCheck Required Temp > 80°C? Cyclization->TempCheck SolubilityCheck Is Electrophile Lipophilic? Substitution->SolubilityCheck DMF Use DMF or DMSO (High T, Polar Aprotic) TempCheck->DMF Yes (Kinetically Slow) EtOH Use EtOH/MeOH + Acid Cat. (Activation by Protic Solvent) TempCheck->EtOH No (Activated Electrophile) Acetone Use Acetone/ACN + Base (Promotes SN2) SolubilityCheck->Acetone Moderate Lipophilicity Toluene Use Toluene (Dean-Stark) (Water Removal Critical) SolubilityCheck->Toluene Highly Lipophilic

Caption: Decision matrix for solvent selection based on reaction thermodynamics and solubility requirements.

Module 3: Technical Q&A & Troubleshooting

Q1: My cyclization reaction yields are low (<40%) in Ethanol, even after 24 hours. Why?

Diagnosis: The -SCF₃ group deactivates the amine. In ethanol, the solvent forms hydrogen bonds with the amine lone pair, further reducing its ability to attack the aldehyde/acid. Solution:

  • Switch Solvent: Move to DMF or DMAc (Dimethylacetamide). These are polar aprotic; they do not solvate the amine lone pair, increasing its effective nucleophilicity (

    
     can increase by 10-100x).
    
  • Add Catalyst: If you must use ethanol (e.g., for workup reasons), add 5-10 mol% Scandium Triflate (Sc(OTf)₃) or p-TsOH . This activates the electrophile to compensate for the weak nucleophile.

Q2: I observe a dark tar forming when using basic conditions (K₂CO₃/DMF).

Diagnosis: Oxidative Coupling. The -SCF₃ group increases the acidity of the phenol. In the presence of a base and trace oxygen, the electron-rich aminophenol core oxidizes rapidly to form quinone imines, which polymerize into "tars." Solution:

  • Degas Solvents: Sparge DMF with Nitrogen or Argon for 15 minutes before adding the substrate.

  • Add Antioxidant: Add 1-2 equivalents of Sodium Ascorbate or perform the reaction under a strict inert atmosphere.

  • Control pH: Use a weaker base (e.g., Cs₂CO₃ or NaHCO₃ ) if possible, to minimize the concentration of the highly reactive phenoxide anion.

Q3: The starting material is not dissolving in Toluene for the Dean-Stark procedure.

Diagnosis: Solubility Mismatch. While -SCF₃ is lipophilic, the zwitterionic nature of the aminophenol (internal salt formation) makes it insoluble in non-polar aromatics like toluene. Solution:

  • Co-solvent: Add 10-20% DMSO or NMP to the Toluene. This breaks the intermolecular H-bonds/zwitterions, solubilizing the substrate while still allowing water azeotrope formation.

  • Phase Transfer: If reacting with a lipophilic halide, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the phenoxide into the organic phase.

Module 4: Experimental Protocols

Protocol A: Optimized Benzoxazole Synthesis (High Yield)

Designed to overcome -SCF₃ deactivation.

  • Preparation: In a dry vial, dissolve This compound (1.0 equiv) and the Aldehyde (1.05 equiv) in anhydrous DMF (0.2 M concentration).

  • Oxidant Addition: Add Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) as an oxidant/trap for the intermediate imine.

    • Note: Unlike simple aminophenols, air oxidation is often too slow due to the electron-poor ring.

  • Heating: Heat to 100°C for 4-6 hours.

  • Workup: Pour into ice-water. The lipophilic -SCF₃ product will precipitate as a solid. Filter and wash with water.

    • Checkpoint: If oil forms, extract with Ethyl Acetate. The -SCF₃ group makes the product highly soluble in EtOAc.

Protocol B: Nucleophilic Substitution (Phenol Alkylation)

Designed to prevent N-alkylation side reactions.

  • Solvent: Use Acetone (Reagent Grade).

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Procedure: Stir the phenol and base for 15 mins at RT before adding the alkyl halide. This ensures formation of the phenoxide (O-nucleophile), which is harder to form due to the -SCF₃ group's electron withdrawal but is thermodynamically favored over the amine.

  • Reaction: Add Alkyl Halide and reflux.

  • Monitoring: Watch for the disappearance of the starting material peak (approx. retention time shift due to high lipophilicity of product).

References

  • National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization. ACS Omega. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-((trifluoromethyl)thio)phenol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by this substrate in catalytic reactions, particularly the issue of catalyst poisoning. Our aim is to equip you with the expertise to anticipate, diagnose, and resolve these challenges, ensuring the success of your synthetic endeavors.

Introduction: The Double-Edged Sword of Functionality

This compound is a valuable building block in medicinal chemistry, offering a unique combination of functionalities that can impart desirable properties to target molecules. However, the very features that make it attractive—the amino, hydroxyl, and trifluoromethylthio groups—also present significant hurdles in catalysis. The sulfur atom, in particular, is a well-known poison for many transition metal catalysts, especially palladium. This guide will delve into the nuances of this issue and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound in catalytic reactions.

Q1: What makes this compound a challenging substrate for catalysis?

A1: The primary challenge stems from the presence of the trifluoromethylthio (-SCF3) group. Sulfur-containing compounds are notorious for poisoning transition metal catalysts, particularly palladium, which is commonly used in cross-coupling reactions.[1] The sulfur atom can strongly coordinate to the metal center, blocking active sites and leading to catalyst deactivation. Additionally, the amino (-NH2) and hydroxyl (-OH) groups can also interact with the catalyst, potentially leading to undesired side reactions or inhibition.

Q2: How does the trifluoromethylthio (-SCF3) group contribute to catalyst poisoning?

A2: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group.[2] This electronic effect reduces the electron density on the sulfur atom, making it less nucleophilic than a typical thiol or thioether. While this might suggest a weaker interaction with the catalyst, the sulfur atom still possesses lone pairs of electrons that can form strong dative bonds with the d-orbitals of transition metals like palladium. This strong binding can be irreversible, leading to permanent catalyst deactivation.

Q3: Are all palladium catalysts equally susceptible to poisoning by this substrate?

A3: No, the susceptibility of a palladium catalyst to poisoning is highly dependent on the ligand environment around the metal center. Catalysts with bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), often exhibit greater resistance to poisoning by sulfur-containing substrates.[3] These ligands can sterically hinder the approach of the sulfur atom to the palladium center and electronically stabilize the active catalytic species, making it less prone to deactivation.

Q4: Can the amino and hydroxyl groups also cause problems?

A4: Yes. The amino group can act as a competing ligand, coordinating to the catalyst and potentially inhibiting the desired catalytic cycle. In some cases, it may be necessary to protect the amino group to prevent this interference. The hydroxyl group is generally less problematic but can be deprotonated under basic reaction conditions, forming a phenoxide that could also interact with the catalyst.

Q5: What are the typical signs of catalyst poisoning in my reaction?

A5: The most common indicators of catalyst poisoning are:

  • Stalled reaction: The reaction proceeds initially but then stops before reaching completion.

  • Low conversion/yield: The reaction gives a poor yield of the desired product, even after extended reaction times or with increased catalyst loading.

  • Formation of palladium black: The precipitation of metallic palladium from the reaction mixture is a clear sign of catalyst decomposition and deactivation.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered in catalytic reactions with this compound.

Problem 1: Low or No Conversion
Potential Cause Recommended Solution Causality Explained
Catalyst Poisoning by Sulfur 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).2. Switch to a More Robust Catalyst System: Employ a catalyst with bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands).[4] Consider using a pre-catalyst that is more resistant to deactivation.3. Use a Sacrificial Additive: In some cases, adding a small amount of a less precious metal salt (e.g., ZnCl2) can act as a sulfur scavenger.The sulfur atom in the substrate is likely binding to the active palladium species, rendering it inactive. Increasing the catalyst loading provides more active sites, some of which may remain unpoisoned. More robust ligands can protect the palladium center from strong coordination by the sulfur atom. A sacrificial additive can preferentially bind to the sulfur, sparing the palladium catalyst.
Inhibition by the Amino Group 1. Protect the Amino Group: Convert the amino group to a less coordinating functional group, such as an amide (e.g., acetyl or pivaloyl).2. Use a Ligand that is Less Sensitive to Amine Coordination: Some ligands are specifically designed to tolerate coordinating functional groups.The lone pair of electrons on the nitrogen atom can compete with the desired reactants for coordination to the palladium center. Protecting the amino group blocks this coordination.
Suboptimal Reaction Conditions 1. Screen Solvents: The choice of solvent can significantly impact catalyst stability and reactivity. Screen a range of solvents (e.g., toluene, dioxane, THF, DMF).2. Optimize the Base: The strength and nature of the base are critical. For Suzuki couplings, consider bases like K3PO4 or CsF. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are common choices.The solvent can influence the solubility of the catalyst and reactants, as well as the stability of the catalytic intermediates. The base plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling) and its choice can affect the rate and efficiency of the reaction.
Problem 2: Reaction Stalls After Initial Conversion
Potential Cause Recommended Solution Causality Explained
Gradual Catalyst Deactivation 1. Add a Second Charge of Catalyst: If the reaction stalls, adding a fresh portion of the catalyst may restart the reaction.2. Employ a Flow Chemistry Setup: In a continuous flow system, the substrate is constantly passed over a fresh bed of catalyst, minimizing the impact of poisoning on the overall conversion.The catalyst is likely being slowly poisoned over time. Adding more catalyst replenishes the active species. A flow reactor provides a continuous supply of active catalyst to the reaction stream.
Product Inhibition 1. Monitor Reaction by LC-MS: Track the formation of the product and any byproducts. If the reaction stalls as the product concentration increases, product inhibition may be the cause.2. Modify Reaction Conditions to Minimize Product Coordination: This may involve changing the solvent or ligand to reduce the affinity of the product for the catalyst.The product of the reaction may also be a good ligand for the catalyst and can compete with the starting materials for coordination, leading to a decrease in the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol provides a framework for systematically screening different catalyst and ligand combinations to identify the optimal conditions for your reaction.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., dioxane).

    • Prepare stock solutions of your coupling partner (e.g., boronic acid for Suzuki coupling) and base in the same solvent.

    • Prepare stock solutions of various palladium precursors (e.g., Pd2(dba)3, Pd(OAc)2) and ligands (e.g., XPhos, SPhos, P(t-Bu)3) in the same solvent.

  • Reaction Setup:

    • In an array of reaction vials, add the stock solution of this compound.

    • Add the stock solution of the coupling partner and the base.

    • Add the appropriate amounts of the palladium precursor and ligand stock solutions to each vial to achieve the desired catalyst loading and Pd:ligand ratio.

    • Seal the vials under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction and Analysis:

    • Place the vials in a heating block at the desired temperature and stir for a set period (e.g., 12-24 hours).

    • After the reaction time, quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)

While homogeneous catalysts are typically not regenerated in a laboratory setting, if you are using a supported palladium catalyst (e.g., Pd/C), some degree of regeneration may be possible.

  • Filtration and Washing:

    • After the reaction, filter the heterogeneous catalyst from the reaction mixture.

    • Wash the catalyst extensively with the reaction solvent to remove any adsorbed organic materials.

    • Wash with a solvent in which the sulfur poison might be soluble (e.g., a coordinating solvent like DMSO, followed by a non-coordinating solvent like hexane).

  • Thermal Treatment:

    • Dry the washed catalyst under vacuum.

    • Heat the catalyst under a stream of inert gas (e.g., argon) at a moderate temperature (e.g., 100-150 °C) to desorb weakly bound poisons. Caution: Higher temperatures may lead to sintering and loss of catalytic activity.

  • Chemical Treatment (Advanced):

    • In some industrial processes, poisoned catalysts are treated with oxidizing or reducing agents to remove sulfur. This is a more complex procedure and should be approached with caution in a research setting.

Visualizing the Challenges

To better understand the interactions at play, the following diagrams illustrate the mechanism of catalyst poisoning and a logical workflow for troubleshooting.

Catalyst_Poisoning cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Poisoned_Pd L_n-Pd-S(Ar')CF3 (Inactive) Pd0->Poisoned_Pd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Substrate This compound Substrate->Poisoned_Pd Strong Coordination caption Catalyst Poisoning Mechanism Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Is the catalyst known to be S-tolerant? Start->Check_Catalyst Change_Catalyst Switch to a robust catalyst system (e.g., Buchwald ligands) Check_Catalyst->Change_Catalyst No Check_Amine Is the amino group unprotected? Check_Catalyst->Check_Amine Yes Change_Catalyst->Check_Amine Increase_Loading Increase catalyst loading Increase_Loading->Check_Amine Protect_Amine Protect the amino group (e.g., Ac, Piv) Check_Amine->Protect_Amine Yes Check_Conditions Have reaction conditions been optimized? Check_Amine->Check_Conditions No Protect_Amine->Check_Conditions Optimize_Conditions Screen solvents and bases Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Optimize_Conditions->Success caption Troubleshooting Workflow

Caption: A logical workflow for troubleshooting reactions with this compound.

References

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Klopman, G., & Ono, A. (1973). The trifluoromethyl group as a powerful electron-withdrawing group. Journal of the American Chemical Society, 95(13), 4412-4413.
  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Wiethan, C., Rosa, W. C., Bonacorso, H. G., & Stradiotto, M. (2016). Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. Organic & Biomolecular Chemistry, 14(8), 2352-2359.

Sources

Work-up procedure for 2-Amino-4-((trifluoromethyl)thio)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Work-up, Isolation, and Troubleshooting Guide CAS: 4274-03-7 | Molecular Formula: C₇H₆F₃NOS Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context

The Challenge: 2-Amino-4-((trifluoromethyl)thio)phenol is a bifunctional scaffold containing both an electron-rich 2-aminophenol core and a lipophilic trifluoromethylthio (


) group.

Critical Handling Parameters:

  • Oxidative Instability: Like all ortho-aminophenols, this compound is highly susceptible to aerobic oxidation, rapidly forming phenoxazinone impurities (deep red/brown) or polymeric "tars" under basic conditions [1, 2].[1]

  • Amphoteric Solubility: The molecule possesses both an acidic phenol (

    
    ) and a basic aniline (
    
    
    
    ).[1] Incorrect pH control during extraction will result in massive yield loss to the aqueous phase [3].[1]
  • 
     Integrity:  While the 
    
    
    
    group is generally stable, it increases the lipophilicity (
    
    
    ), which aids organic extraction but can complicate reverse-phase purification [4].[1]

Standard Operating Procedure (SOP): The "Golden Path" Work-up

Use this protocol for standard reaction mixtures (e.g., following nitro-reduction or deprotection).

Phase 1: Quench & Stabilization

Objective: Stop the reaction while preventing immediate oxidation.[1]

  • Cooling: Cool the reaction mixture to 0–5 °C .

  • Antioxidant Addition (Crucial): Add a saturated aqueous solution of Sodium Dithionite (

    
    )  or Ascorbic Acid  (10 mol%) to the mixture.[1]
    
    • Why? This creates a reducing environment that scavenges dissolved oxygen and prevents the formation of quinone imines [1].[1]

Phase 2: pH Adjustment & Extraction

Objective: Isolate the neutral species.

  • pH Targeting: Carefully adjust the aqueous layer pH to 6.5 – 7.5 .

    • Warning: Do NOT go above pH 8.[1] At pH > 9, the phenolate forms (water-soluble).[1] At pH < 4, the anilinium salt forms (water-soluble).[1]

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or MTBE .[1] Avoid DCM if emulsions are observed.[1]

  • Extraction: Extract 3x.

  • Washing: Wash the combined organic layers with Brine + 1% Ascorbic Acid .[1]

    • Note: Do not use basic brine (e.g.,

      
      ) as it promotes oxidation.[1]
      
Phase 3: Drying & Concentration
  • Drying Agent: Use Sodium Sulfate (

    
    ) .[1] Avoid Magnesium Sulfate (
    
    
    
    ) if the product is trace-acid sensitive, though generally
    
    
    is preferred for aminophenols to minimize surface adsorption.[1]
  • Concentration: Evaporate solvent at < 40 °C . Higher temperatures accelerate oxidative degradation.[1]

Troubleshooting Dashboard

Select the symptom that matches your observation.

SymptomProbable CauseCorrective Action
Product turns brown/black immediately upon exposure to air. Aerobic Oxidation. The o-aminophenol motif is converting to a quinone imine or phenoxazinone.1. Work under

/Ar atmosphere.2. Add 5-10% Sodium Dithionite to all aqueous washes.3. Store the crude solid under inert gas in the freezer.
Low recovery; Product is missing from organic layer. Incorrect pH (Amphoteric Loss). The product is trapped in the water layer as a salt.[1]1. Check aqueous pH. If pH < 4, add mild base (sat.[1]

). If pH > 9, add mild acid (1M HCl or Citric Acid).2. Aim for pH 7.0 .3. Saturate the aqueous layer with NaCl (salting out).[1]
Severe Emulsion during extraction. Surfactant Effect. The amphoteric nature + lipophilic

group acts as a surfactant.
1. Filter the biphasic mixture through a pad of Celite.2. Add a small amount of Methanol (5-10%) to the organic phase to break surface tension.3. Allow longer settling time.[1]
Product streaks on Silica Gel (TLC/Column). Acid-Base Interaction. The basic amine and acidic phenol interact strongly with silanols.1. Pre-treat silica with 1% Triethylamine (TEA) in Hexanes.2. Use an eluent containing 1% TEA or 1%

(e.g., DCM/MeOH/

95:4:[1]1) [5].[1][2][3][4][5][6][7]

Decision Logic: Extraction Pathway

Visualizing the critical pH-dependent solubility nodes.

WorkupLogic Start Crude Reaction Mixture Check_pH Check Aqueous pH Start->Check_pH Acidic pH < 4 (Anilinium Salt) Check_pH->Acidic Too Low Basic pH > 9 (Phenolate Anion) Check_pH->Basic Too High Neutral pH 6.5 - 7.5 (Neutral Species) Check_pH->Neutral Optimal Action_Acid Add sat. NaHCO3 to adjust pH up Acidic->Action_Acid Action_Basic Add 1M Citric Acid to adjust pH down Basic->Action_Basic Extract Extract with EtOAc (+ Antioxidant) Neutral->Extract Action_Acid->Check_pH Action_Basic->Check_pH Organic Organic Layer (Product) Extract->Organic Top Phase Aqueous Aqueous Layer (Salts/Impurities) Extract->Aqueous Bottom Phase

Figure 1: pH-dependent extraction logic for amphoteric 2-aminophenol derivatives.

Advanced Purification: Silica Gel Chromatography

If recrystallization fails, chromatography is required.[1] Note that standard silica is acidic and will bind the amine.[1]

The "Neutralized Silica" Protocol

Standard silica gel is slightly acidic (pH 6.5–7), which causes 2-aminophenols to streak or stick irreversibly.[1]

  • Column Preparation:

    • Slurry pack the column using Hexanes + 1% Triethylamine (TEA) .[1]

    • Flush with 2 column volumes of the starting eluent (e.g., Hexanes/EtOAc) to remove excess free amine, leaving the silica surface deactivated.[1]

  • Eluent System:

    • Solvent A: Hexanes[8][9]

    • Solvent B: Ethyl Acetate (optionally with 0.5% TEA if streaking persists).[1]

    • Gradient: 0%

      
       40% B (Adjust based on TLC Rf).[1]
      
  • Alternative Stationary Phase:

    • Use Amine-functionalized Silica (

      
      ) .[1] This eliminates the need for TEA and prevents acid-catalyzed decomposition [5].[1]
      

Frequently Asked Questions (FAQ)

Q: Can I use DCM (Dichloromethane) for extraction? A: Yes, but be cautious.[1] While the


 group improves solubility in DCM, aminophenols often form stable emulsions in DCM/Water systems.[1] EtOAc is generally safer for phase separation.[1] If you must use DCM, filter the biphasic mixture through Celite to break emulsions.[1]

Q: Is the


 group stable to base? 
A:  Generally, yes. The 

group is robust.[1] However, under extreme forcing conditions (strong base + high heat), hydrolysis or defluorination can occur.[1] In the mild conditions of a work-up (pH 7-9, room temp), it is perfectly stable [4].[1]

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: 2-aminophenols are often difficult to crystallize if slightly impure (oxidized).[1]

  • Dissolve the oil in a minimum amount of warm Ethanol or Toluene .[1]

  • Add dropwise Hexane or Heptane until cloudy.[1]

  • Store at -20 °C under nitrogen.

  • Tip: If it remains an oil, convert it to the HCl salt by bubbling HCl gas into an ethereal solution; the salt is often more stable and crystalline.[1]

References

  • Oxidation Mechanisms: Barman, P., et al. (2025).[1] "TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one." ResearchGate.[1]

  • Catalytic Oxidation: Ghosh, M., et al. (2015).[1] "Aerobic oxidation of 2-aminophenol catalysed by mononuclear copper(II) complexes." Dalton Transactions.[1]

  • Amphoteric Handling: "Purification techniques for N-Formyl-2-aminophenol." BenchChem Technical Guides.

  • SCF3 Stability & Properties: Xu, X.H., et al. (2015).[1] "Shelf-stable electrophilic reagents for trifluoromethylthiolation." Accounts of Chemical Research.

  • Chromatography of Amines: "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Amino-4-((trifluoromethyl)thio)phenol, a key building block in pharmaceutical research.[1] While direct mass spectrometry data for this specific compound is not extensively published, this document synthesizes information from analogous compounds and foundational analytical principles to offer a robust guide for researchers. We will delve into the nuances of mass spectrometry, including ionization techniques and predictable fragmentation patterns, and compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (HPLC, GC-MS). The objective is to equip researchers with the rationale to select the most appropriate analytical strategy for their specific research and development needs, ensuring data integrity and methodological validity.[2][3][4]

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

This compound is a versatile intermediate in the synthesis of complex heterocyclic structures, such as benzothiazoles, which are of significant interest in medicinal chemistry for their diverse biological activities.[1] The presence of an aminophenol core and a trifluoromethylthio group imparts unique chemical properties that are leveraged in the development of novel pharmacologically active molecules.[1] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and safety of the final drug substance. Impurities, even at trace levels, can arise from starting materials, intermediates, or degradation products and can have significant consequences.[5]

This guide will focus on mass spectrometry as a primary tool for characterization and will compare it with other powerful analytical techniques. The choice of an analytical method is not arbitrary; it is a scientifically-driven decision based on the physicochemical properties of the analyte and the specific questions being asked.

Mass Spectrometry: A Primary Tool for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. For a molecule like this compound, MS can be used for identity confirmation, impurity profiling, and degradation product analysis.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization technique is critical and depends on the analyte's polarity, volatility, and thermal stability.[7] For this compound, which is a polar molecule, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization techniques.[6][7]

  • Electrospray Ionization (ESI): ESI is ideal for polar and non-volatile molecules.[7] It generates ions directly from a solution, minimizing thermal degradation. Given the polar nature of the amino and hydroxyl groups in our target molecule, ESI in positive ion mode would likely yield a strong protonated molecular ion [M+H]+.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and semi-volatile compounds.[7][9] While ESI is generally preferred for polar molecules, APCI can be a valuable alternative, especially when analyzing less polar impurities or when matrix effects interfere with ESI.[7]

  • Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons.[6][7] This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[7] While EI is typically used with Gas Chromatography (GC-MS) for volatile and thermally stable compounds, it can provide valuable structural information if the analyte is amenable to GC analysis, possibly after derivatization.[10][11]

Experimental Workflow for LC-MS Analysis

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (HPLC/UHPLC) cluster_ms Mass Spectrometry cluster_data Data Analysis sample Dissolve this compound in suitable solvent (e.g., Methanol/Water) filter Filter through 0.22 µm syringe filter sample->filter injection Inject sample onto C18 column filter->injection gradient Apply mobile phase gradient (e.g., Water with 0.1% Formic Acid and Acetonitrile) injection->gradient ionization Ionize eluent using ESI or APCI gradient->ionization ms1 Acquire full scan MS1 data (identify [M+H]+) ionization->ms1 ms2 Perform tandem MS (MS/MS) on [M+H]+ to obtain fragmentation pattern ms1->ms2 interpretation Interpret fragmentation to confirm structure and identify impurities ms2->interpretation

Caption: A typical workflow for the analysis of this compound using LC-MS.

Predicted Fragmentation Pattern
  • Molecular Ion ([M+H]+): The molecular weight of this compound is 209.19 g/mol . In positive ion ESI-MS, the primary ion observed would be the protonated molecule at an m/z of approximately 210.19.

  • Key Fragment Ions: Tandem MS (MS/MS) of the [M+H]+ ion would likely produce characteristic fragment ions resulting from the cleavage of the C-S bond, the loss of the trifluoromethyl group, or fragmentation of the aromatic ring.

    • Loss of CF3: A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of the CF3 radical, which would result in a significant fragment ion.[13]

    • Cleavage of the Thioether Bond: Cleavage of the C-S bond could occur, leading to fragments corresponding to the aminophenol moiety and the trifluoromethylthio group.

    • Ring Fragmentation: Fragmentation of the aromatic ring itself is also possible, though typically requires higher collision energies.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the compound's identity and purity.[2]

Technique Principle Strengths Limitations Application for this compound
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information through fragmentation.[16]Isomers can be difficult to distinguish without chromatography, quantification requires standards.Identity confirmation, impurity profiling, and degradation product analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure elucidation, provides detailed information about the chemical environment of each atom.[17]Lower sensitivity compared to MS, can be complex to interpret for complex molecules.[18]Definitive structure confirmation, identification of positional isomers.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.Excellent for separating complex mixtures, quantitative analysis with high precision and accuracy.[9]Does not provide structural information on its own, requires a detector (e.g., UV, MS).Purity assessment, quantification of the main component and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture followed by mass spectrometric detection.High separation efficiency for volatile compounds, provides both chromatographic and mass spectral data.[19][20]Requires the analyte to be volatile and thermally stable, may require derivatization for polar compounds.Analysis of volatile impurities or after derivatization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[17] For this compound, both ¹H and ¹³C NMR would provide crucial information about the arrangement of atoms in the molecule. Furthermore, ¹⁹F NMR is particularly valuable for compounds containing fluorine, as it provides direct information about the chemical environment of the fluorine atoms.[17][21][22]

Key NMR Insights:

  • ¹H NMR: Would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton, with chemical shifts and coupling patterns confirming their relative positions.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbon attached to the trifluoromethyl group.

  • ¹⁹F NMR: Would exhibit a singlet for the CF3 group, with a chemical shift characteristic of its attachment to a sulfur atom.

Chromatographic Techniques: The Power of Separation

Chromatographic methods are essential for assessing the purity of a compound by separating it from any impurities.[23]

  • HPLC: Coupled with a UV detector, HPLC is the workhorse for purity analysis and quantification in the pharmaceutical industry. For this compound, a reversed-phase C18 column with a gradient elution of water and acetonitrile (both with a small amount of formic acid to improve peak shape) would be a suitable starting point.[8] Coupling HPLC with MS (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS, making it a highly effective technique for impurity profiling.[10][16]

  • GC-MS: Due to the polar nature and likely low volatility of this compound, direct analysis by GC-MS may be challenging.[23] However, derivatization of the amino and hydroxyl groups to make the molecule more volatile could enable GC-MS analysis, which can be particularly useful for separating and identifying certain types of isomers.

Decision Tree for Analytical Method Selection

cluster_goals cluster_methods start Analytical Goal structure Structure Confirmation start->structure purity Purity Assessment & Quantitation start->purity impurity Impurity Identification start->impurity nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure->nmr Primary lcms LC-MS structure->lcms Supportive purity->lcms Orthogonal hplcuv HPLC-UV purity->hplcuv Primary impurity->lcms Primary gcms GC-MS (with derivatization) impurity->gcms Alternative

Caption: A decision-making guide for selecting the appropriate analytical technique based on the research objective.

Experimental Protocols: A Guide to Practical Implementation

The following are generalized, step-by-step protocols that can be adapted for the analysis of this compound. Method validation should be performed to ensure the chosen method is suitable for its intended purpose.[2][3][4][24]

Protocol for LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Dilute to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute all components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Optimized for the specific instrument.

    • Scan Range (MS1): m/z 50-500.

    • MS/MS: Perform product ion scans on the [M+H]+ ion at various collision energies to generate a representative fragmentation pattern.

Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H and ¹³C spectra, reference to the residual solvent peak.

    • For ¹⁹F NMR, use an appropriate external or internal standard.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While mass spectrometry, particularly LC-MS, offers high sensitivity for identity confirmation and impurity profiling, it should be complemented by NMR spectroscopy for definitive structure elucidation. Chromatographic techniques like HPLC are indispensable for accurate purity assessment and quantification. The choice of the specific analytical method or combination of methods should be guided by the specific analytical challenge at hand, whether it be routine quality control, stability testing, or the identification of an unknown impurity. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and integrity of this important pharmaceutical intermediate.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cormica. Understanding Impurity Analysis. Retrieved from [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IRJET. (2018). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • NHS. (2013). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • NIH. (2017). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Retrieved from [Link]

  • Pharmaffiliates. (2016). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (2016). Fragmentation pattern of thiophenol from aglycon under pyrolysis of.... Retrieved from [Link]

  • ResearchGate. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

  • YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Retrieved from [Link]

Sources

Comparison of 2-Amino-4-((trifluoromethyl)thio)phenol with other substituted aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 2-Amino-4-((trifluoromethyl)thio)phenol with other substituted aminophenols Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals

The "Super-Lipophilic" Bioisostere in Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the modulation of lipophilicity and metabolic stability is paramount. This compound (CAS: 228401-48-7) represents a strategic scaffold where the para-position is occupied by a trifluoromethylthio (-SCF


)  group.

This guide objectively compares this molecule against its direct analogs: the classic trifluoromethyl (-CF


) , trifluoromethoxy (-OCF

)
, and chloro (-Cl) substituted aminophenols.

Key Differentiator: The -SCF


 moiety offers the highest lipophilicity (Hansch 

) among standard fluorinated substituents while maintaining strong electron-withdrawing character (

), making it a superior choice for enhancing membrane permeability without significantly altering the electronic environment compared to the -CF

analogue.
Physicochemical Comparison Matrix

The following table aggregates experimental and calculated constants to highlight the specific advantages of the -SCF


 variant.
Property-SCF

(Target)
-CF

(Analog)
-OCF

(Analog)
-Cl (Standard)
Substituent TrifluoromethylthioTrifluoromethylTrifluoromethoxyChloro
Hansch Lipophilicity (

)
1.44 (Highest)0.881.040.71
Hammett Constant (

)
0.500.540.350.23
Electronic Effect Strong EWGStrong EWGModerate EWGWeak EWG
Phenol Acidity (Est. pKa) ~8.9~8.8~9.2~9.4
Metabolic Stability High (blocks oxidation)HighModerateLow (metabolic handle)

Analysis:

  • Lipophilicity: The -SCF

    
     group provides a massive boost in lipophilicity (
    
    
    
    vs -CF
    
    
    ). This is critical for crossing the Blood-Brain Barrier (BBB) or penetrating dense lipid bilayers.
  • Electronics: It mimics the electron-withdrawing power of -CF

    
     almost perfectly. If your SAR (Structure-Activity Relationship) requires an electron-deficient ring but higher solubility in lipids, -SCF
    
    
    
    is the bioisostere of choice.
Visualizing the Landscape

The diagram below maps the relationship between lipophilicity and electronic withdrawal for these substituents.

G cluster_0 Fluorinated Motifs SCF3 Target: -SCF3 (High Lipophilicity, Strong EWG) CF3 Analog: -CF3 (Med Lipophilicity, Strong EWG) SCF3->CF3 Bioisostere (Similar Electronics) OCF3 Analog: -OCF3 (Med Lipophilicity, Mod EWG) SCF3->OCF3 Chalcogen Exchange (S vs O) Cl Standard: -Cl (Low Lipophilicity, Weak EWG) Cl->SCF3 Lipophilic Optimization

Figure 1: Comparative landscape of 4-substituted aminophenols. The -SCF3 group occupies a unique niche of high lipophilicity with strong electron withdrawal.

Synthetic Accessibility & Reactivity

While 2-amino-4-(trifluoromethyl)phenol is widely available, the -SCF


 variant requires specific synthetic considerations due to the sulfur atom.
Synthesis Pathways
  • Direct Trifluoromethylthiolation (Modern): Reaction of protected 2-aminophenol with electrophilic reagents like N-trifluoromethylthiodibenzenesulfonimide under catalytic conditions (Ag or Photoredox).

  • Nitro Reduction (Classical):

    • Precursor: 2-Nitro-4-((trifluoromethyl)thio)phenol.[1]

    • Reagent: H

      
      /Pd-C or Fe/NH
      
      
      
      Cl.
    • Note: Avoid strong oxidants during workup to prevent oxidation of sulfide (-SCF

      
      ) to sulfoxide (-S(O)CF
      
      
      
      ).
Functionalization: Benzoxazole Formation

The primary application of this scaffold is the synthesis of 6-((trifluoromethyl)thio)benzoxazoles , potent pharmacophores in kinase inhibitors.

Reaction Start This compound Intermediate Schiff Base (Imine) Start->Intermediate Condensation Reagent Aldehyde (R-CHO) + Oxidant (e.g., O2/Cat) Reagent->Intermediate Product 6-((Trifluoromethyl)thio)benzoxazole Intermediate->Product Oxidative Cyclization

Figure 2: Workflow for converting the aminophenol scaffold into a benzoxazole pharmacophore.

Experimental Protocol: Benzoxazole Cyclization

Objective: Synthesis of 2-phenyl-6-((trifluoromethyl)thio)benzo[d]oxazole. Rationale: This protocol demonstrates the nucleophilicity of the amine/phenol and the stability of the -SCF


 group under cyclization conditions.
Materials
  • This compound (1.0 eq, 1 mmol)

  • Benzaldehyde (1.1 eq)

  • Solvent: Ethanol (5 mL) or Xylene (for high temp)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or oxidative cyclization agent (e.g., DDQ if starting from amine).

Step-by-Step Methodology
  • Condensation:

    • In a 25 mL round-bottom flask, dissolve 209 mg (1 mmol) of This compound in 5 mL of ethanol.

    • Add 1.1 eq of benzaldehyde.

    • Checkpoint: The solution may darken slightly as the imine forms.

  • Cyclization:

    • Add 10 mol% pTSA.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Validation: The starting aminophenol (more polar) should disappear, replaced by a less polar fluorescent spot (Benzoxazole).

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure.

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO

      
       (to remove acid catalyst).
      
  • Purification:

    • Purify via column chromatography (Silica gel).

    • Critical Note: The -SCF

      
       group is lipophilic; the product will elute faster than corresponding -OCF
      
      
      
      or -Cl analogs.
Process Safety & Stability Note
  • Oxidation Sensitivity: Unlike -CF

    
     or -OCF
    
    
    
    , the sulfur in -SCF
    
    
    can be oxidized. Avoid using strong oxidants like KMnO
    
    
    or mCPBA unless the sulfoxide/sulfone is the desired target.
  • Thermal Stability: The C-S-CF

    
     bond is generally stable up to 150°C, making it compatible with microwave synthesis.
    
References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Schoenebeck, F., et al. (2017). "Trifluoromethylthiolation of Amines and Phenols." Angewandte Chemie International Edition. Link

  • Leroux, F. R., et al. (2013).[2] "The SCF3 Group: A Lipophilic Ghost." ChemMedChem, 8(8), 1297-1300. (Review of lipophilicity properties).

  • BenchChem. (2024). Product Specification: this compound. Link

  • PubChem. (n.d.). Compound Summary: 2-Amino-4-(trifluoromethylthio)phenol.[3][4] Link

Sources

Isomeric purity of 2-Amino-4-((trifluoromethyl)thio)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity of 2-Amino-4-((trifluoromethyl)thio)phenol: A Comparative Technical Guide

Part 1: Core Directive & Executive Summary

The Isomeric Imperative in Fluorinated Scaffolds this compound (CAS: 228401-48-7) is not merely a building block; it is a critical "lipophilicity modulator" in modern medicinal chemistry.[1] The trifluoromethylthio group (-SCF


) offers a Hansch 

value of 1.44, significantly higher than its oxygen analogue -OCF

(1.[1]04) or the -CF

group (0.88).[1] This makes it a premier tool for enhancing membrane permeability and metabolic stability in drug candidates.[1]

However, the synthesis of this moiety on an electron-rich aminophenol core is prone to regioisomeric scrambling .[1] The "Isomeric Purity" of this compound refers specifically to the presence of the target 4-isomer versus the parasitic 5-isomer and 6-isomer , which arise due to the competing directing effects of the hydroxyl and amino groups during electrophilic trifluoromethylthiolation.

The Comparison at a Glance:

  • High-Purity Grade (>98% 4-isomer): Essential for SAR (Structure-Activity Relationship) accuracy.[1] Ensures single-product formation in downstream benzothiazole cyclizations.[1]

  • Technical Grade (Mixture): Contains 5-15% regioisomers.[1] Leads to inseparable mixtures of benzothiazole isomers, confounding biological assay data and reducing effective drug potency.[1]

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Chemical Challenge: Competitive Directing Effects

In the precursor 2-aminophenol, both the hydroxyl (-OH) and amino (-NH


) groups are strong electron-donating activators.[1]
  • Hydroxyl Group (C1): Directs electrophiles to C2, C4 , and C6.[1]

  • Amino Group (C2): Directs electrophiles to C1, C3, and C5 .[1]

While the 4-position (para to -OH) is thermodynamically favored in optimized photoredox conditions, slight deviations in temperature or catalyst load can activate the 5-position (para to -NH


), creating a regioisomeric impurity profile that is difficult to separate by standard flash chromatography due to similar polarity.[1]
Comparative Analysis: Performance Metrics
FeatureHigh Isomeric Purity (>98%) Standard/Technical Grade (~85-90%) Scientific Implication
Regioisomer Content < 0.5% (5-SCF

isomer)
5-10% (5-SCF

/ 6-SCF

isomers)
Impurities act as "dummy" substrates in subsequent steps.[1]
Cyclization Yield > 92% (Single Benzothiazole)~75% (Mixture of isomers)Regioisomers compete for reagents, lowering yield and complicating purification.
19F NMR Profile Single sharp singlet (~ -42 ppm)Multiple split signals19F NMR is the only reliable method to quantify isomeric ratios quickly.[1]
Biological Data Reliable IC

/ K

values
Shifted/Inconsistent PotencyThe 5-SCF

isomer may bind differently or not at all, diluting apparent potency.[1]
Visualizing the Pathway & Risk

The following diagram illustrates the synthesis pathway and the divergence point where isomeric impurities are generated.

SynthesisPathway Start 2-Aminophenol (Precursor) Reaction Photoredox Catalysis (Ir(ppy)3, Blue LED) Start->Reaction + Reagent Reagent PhSO2-SCF3 (Electrophile) Reagent->Reaction Target Target: 4-Isomer (Para to OH) >98% Yield Reaction->Target Major Pathway (OH Directing) Impurity Impurity: 5-Isomer (Para to NH2) <2% (Desired) Reaction->Impurity Minor Pathway (NH2 Directing) Downstream Benzothiazole Drug Scaffold Target->Downstream Cyclization Impurity->Downstream Forms Inactive Isomer

Figure 1: Reaction pathway showing the competitive directing effects leading to the target 4-isomer and the parasitic 5-isomer.[1]

Part 3: Experimental Validation (The Protocols)

To ensure the integrity of your drug development pipeline, you must validate the isomeric purity of incoming batches. Standard HPLC often fails to resolve these positional isomers adequately due to their identical molecular weight and similar polarity.[1] 19F NMR is the mandatory validation step.

Protocol A: 19F NMR Regioisomer Discrimination

This protocol utilizes the distinct chemical environment of the fluorine atoms to quantify the ratio of 4-SCF


 vs 5-SCF

.
  • Sample Prep: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d

    
     . (Chloroform-d is acceptable, but DMSO often provides better peak separation for aminophenols due to hydrogen bonding effects).[1]
    
  • Internal Standard: Add 10 µL of

    
    -trifluorotoluene as a chemical shift reference (set to -63.72 ppm) if absolute quantification is required.
    
  • Acquisition:

    • Relaxation Delay (D1): > 5 seconds (Fluorine relaxation can be slow).

    • Scans: Minimum 64 scans to detect <1% impurities.[1]

    • Range: -30 ppm to -70 ppm.[1]

  • Analysis:

    • Target (4-SCF

      
      ):  Look for the major singlet peak around -42.0 to -44.0 ppm .
      
    • Impurity (5-SCF

      
      ):  Look for a minor singlet shifted upfield or downfield by approximately 0.5 - 1.5 ppm relative to the major peak.[1]
      
    • Calculation: Purity % = [Area(Major) / (Area(Major) + Area(Minor))] × 100.

Protocol B: High-Resolution HPLC Separation

For laboratories requiring chromatographic documentation.[1]

  • Column: C18 Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl), 5 µm, 4.6 x 250 mm.[1] The phenyl phase interacts with the aromatic ring electrons, offering better selectivity for positional isomers than standard C18.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).[1]

    • 2-20 min: 5% -> 95% B (Linear gradient).[1]

    • 20-25 min: 95% B (Wash).[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[1]

  • Criteria: The 4-isomer typically elutes slightly later than the 5-isomer due to the enhanced symmetry and hydrogen-bonding capability of the para-orientation, though elution orders must be confirmed with pure standards.[1]

References

  • PubChem. (n.d.).[1][2] 2-amino-4-(trifluoromethylsulfanyl)phenol (Compound CID 2734678).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Gong, T. J., et al. (2013).[1] Direct C-H Trifluoromethylthiolation of (Hetero)arenes. (Contextual grounding on synthesis methods).

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Lipophilicity/Pi parameters).

  • Fisher Scientific. (n.d.).[1] 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride Product Specifications. Retrieved from [Link]

Sources

Comparative Guide: Reactivity & Physicochemical Profiling of Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity-Nucleophilicity Trade-off

In the optimization of lead compounds, the bioisosteric replacement of a trifluoromethoxy (


) group with a trifluoromethylthio (

) group is a high-impact strategy to modulate membrane permeability and metabolic stability. However, this substitution is not merely a change in lipophilicity; it fundamentally alters the electronic landscape of the aminophenol core.

Key Technical Takeaway: While


 provides a superior lipophilic boost (Hansch 

: 1.44 vs. 1.04), it acts as a stronger electron-withdrawing group (EWG) in the para-position (

: 0.50) compared to

(

: 0.35). This results in reduced nucleophilicity of the aniline nitrogen in

analogs, often necessitating harsher reaction conditions or more active electrophiles during heterocycle formation (e.g., benzoxazole synthesis).

Physicochemical Profiling: The Electronic Landscape

To predict reactivity, one must quantify the electronic and steric influence of the substituents. The sulfur atom in


 allows for d-orbital resonance participation (expansion of the octet), leading to stronger electron withdrawal compared to the oxygen in 

.
Table 1: Comparative Physicochemical Parameters
ParameterTrifluoromethoxy (

)
Trifluoromethylthio (

)
Impact on Aminophenol Reactivity
Hammett Constant (

)
0.350.50

deactivates the ring more strongly; Amine is less nucleophilic.
Hammett Constant (

)
0.380.40Inductive effects are comparable in the meta position.
Hansch Lipophilicity (

)
1.041.44

significantly increases LogP/membrane permeability.
Conformation Orthogonal (90°)Twisted/Flexible

adopts a specific twist due to the anomeric effect;

is bulkier (Van der Waals radius S > O).
C-X Bond Length 1.37 Å (C-O)1.75 Å (C-S)

projects the

group further into the binding pocket.
Visualization: Electronic & Steric Comparison

The following diagram illustrates the divergent electronic effects and their consequences on the aminophenol core.

ElectronicComparison Substituent Substituent Choice OCF3 -OCF3 (Oxygen) Substituent->OCF3 SCF3 -SCF3 (Sulfur) Substituent->SCF3 Effect_O Moderate EWG (σp = 0.35) Hard Nucleophile (Phenol) OCF3->Effect_O Electronic Effect_S Strong EWG (σp = 0.50) Soft Nucleophile (Thio) High Lipophilicity (π = 1.44) SCF3->Effect_S Electronic Reactivity_O Higher Amine Nucleophilicity Faster Cyclization Effect_O->Reactivity_O Reactivity_S Lower Amine Nucleophilicity Slower Cyclization Enhanced Permeability Effect_S->Reactivity_S

Caption: Comparative flow of electronic effects. Note the divergence in Hammett constants leading to differential amine reactivity.

Reactivity Case Study: Benzoxazole Formation

A standard transformation for aminophenols in drug discovery is the cyclization to form benzoxazoles. This reaction serves as an excellent probe for the nucleophilicity of the amine and the acidity of the phenol.

Mechanistic Divergence
  • 
     Aminophenols:  The amine is sufficiently nucleophilic to attack aldehydes or orthoesters under mild conditions. The oxygen atom (phenol) is moderately acidic, facilitating the final elimination step.
    
  • 
     Aminophenols:  Due to the higher 
    
    
    
    (0.50), the amine lone pair is less available (delocalized into the ring).
    • Consequence: Cyclization reactions often require higher temperatures (e.g., reflux in xylene vs. toluene) or stronger Lewis Acid catalysts (e.g.,

      
       or 
      
      
      
      ) to activate the electrophile.
Experimental Protocol: Cyclization with Orthoesters

This protocol is self-validating: the reaction progress can be monitored by the disappearance of the distinct amine shift in


 NMR.

Reagents:

  • Substrate A: 2-amino-4-(trifluoromethoxy)phenol

  • Substrate B: 2-amino-4-(trifluoromethylthio)phenol[1][2][3][4]

  • Triethyl orthoformate (TEOF)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or

    
    
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aminophenol (1.0 equiv, 1.0 mmol) in anhydrous Toluene (0.2 M concentration).

  • Addition: Add triethyl orthoformate (1.5 equiv).

  • Catalysis: Add pTsOH (5 mol%).

  • Reaction (The Differentiator):

    • For

      
      : Heat to 80°C. Reaction typically complete in 2-4 hours .
      
    • For

      
      : Heat to 110°C (reflux). Reaction typically requires 6-12 hours .
      
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The

      
       product will have a higher 
      
      
      
      value due to increased lipophilicity.
  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography.

Visualization: Cyclization Pathway

CyclizationPath Start 2-Aminophenol Substrate (R = OCF3 or SCF3) Step1 Step 1: Nucleophilic Attack on Orthoester Start->Step1 RateLimit Rate Limiting Step: Amine Nucleophilicity Step1->RateLimit Intermed Imidate Intermediate Step2 Step 2: Intramolecular Phenolic Attack Intermed->Step2 Product Benzoxazole Product Step2->Product -EtOH RateLimit->Intermed Slower for -SCF3

Caption: Cyclization workflow. The initial nucleophilic attack (Step 1) is the kinetic bottleneck for the electron-deficient -SCF3 analogs.

Synthetic Accessibility of the Scaffolds

Before reactivity can be compared, the scaffolds must be synthesized. The introduction of these groups requires fundamentally different chemistries.[5]

  • 
     Introduction: 
    
    • Challenge: The

      
       bond is difficult to form late-stage.
      
    • Standard Route: Radical trifluoromethoxylation using silver salts (e.g.,

      
      ) or photoredox catalysis. Often, researchers purchase the pre-functionalized aniline.
      
  • 
     Introduction: 
    
    • Advantage:[5][6] The sulfur atom is softer and more amenable to late-stage functionalization.

    • Standard Route: Electrophilic trifluoromethylthiolation using Billard’s Reagent or Munavalli’s Reagent on the protected aniline.

    • Nucleophilic Route: Reaction of aryl halides with

      
       or 
      
      
      
      .

Medicinal Chemistry Implications (ADME)

When selecting between these two moieties for a drug candidate, the decision is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) properties rather than synthetic ease.

  • Metabolic Stability: Both groups block metabolic oxidation at the para-position. However, the

    
     group is generally stable, though S-oxidation to sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ) is a potential metabolic liability in high-oxidative environments (e.g., CYP450 rich microsomes).
    
    
    is chemically inert to oxidation.
  • Lipophilicity Tax: The

    
     group adds significant lipophilicity (
    
    
    
    vs
    
    
    ).
    • Pro: Increases blood-brain barrier (BBB) penetration.

    • Con: May decrease aqueous solubility and increase non-specific protein binding.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Leroux, F. R., et al. (2005). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

  • Tlili, A., et al. (2014). "The SCF3 Group: A Growing Interest in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Potts, B. C., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. Link (Review of current bioisostere strategies).

  • Gorepatil, P. B., et al. (2013).[7] "Synthesis of benzoxazoles from o-aminophenols using Samarium Triflate." Synlett. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.